Product packaging for 4-Hydroxy nebivolol hydrochloride(Cat. No.:)

4-Hydroxy nebivolol hydrochloride

Cat. No.: B1192097
M. Wt: 457.9 g/mol
InChI Key: ZZKGIERYWWBAGK-UHFFFAOYSA-N
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Description

4-hydroxy Nebivolol HCl is a major metabolite of nebivolol. It is formed by the hydroxylation of nebivolol by the cytochrome P450 (CYP) isoform CYP2D6.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26ClF2NO5 B1192097 4-Hydroxy nebivolol hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H26ClF2NO5

Molecular Weight

457.9 g/mol

IUPAC Name

6-fluoro-2-[2-[[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-hydroxyethyl]-3,4-dihydro-2H-chromen-4-ol;hydrochloride

InChI

InChI=1S/C22H25F2NO5.ClH/c23-13-2-5-19-12(7-13)1-4-21(29-19)17(27)10-25-11-18(28)22-9-16(26)15-8-14(24)3-6-20(15)30-22;/h2-3,5-8,16-18,21-22,25-28H,1,4,9-11H2;1H

InChI Key

ZZKGIERYWWBAGK-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CC(C4=C(O3)C=CC(=C4)F)O)O)O.Cl

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CC(C4=C(O3)C=CC(=C4)F)O)O)O.Cl

Appearance

Solid powder

Purity

>98% (mixture of diastereomers)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-hydroxy Nebivolol HCl

Origin of Product

United States

Foundational & Exploratory

The Biological Activity of 4-Hydroxy Nebivolol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy nebivolol is the principal active metabolite of the third-generation β-adrenergic receptor antagonist, nebivolol. Formed primarily through cytochrome P450 2D6 (CYP2D6) metabolism, this metabolite is a significant contributor to the overall pharmacological effects of the parent drug. This technical guide provides a comprehensive overview of the known biological activities of 4-hydroxy nebivolol, with a focus on its interaction with adrenergic receptors and its role in nitric oxide signaling pathways. Due to the limited availability of specific quantitative data for 4-hydroxy nebivolol, this guide leverages data from its parent compound, nebivolol, to infer its pharmacological profile, while clearly indicating where further research is needed.

Introduction

Nebivolol is a highly selective β1-adrenergic receptor antagonist with vasodilatory properties attributed to its interaction with the L-arginine/nitric oxide (NO) pathway.[1] It is administered as a racemate of d-nebivolol and l-nebivolol, with the d-enantiomer being primarily responsible for the β1-blocking activity.[2] Upon administration, nebivolol undergoes extensive metabolism, with 4-hydroxy nebivolol being a key active metabolite that contributes to the therapeutic effects.[3] Understanding the biological activity of 4-hydroxy nebivolol is therefore crucial for a complete comprehension of nebivolol's mechanism of action and for the development of future cardiovascular therapies.

β-Adrenergic Receptor Antagonism

The primary and most well-established biological activity of 4-hydroxy nebivolol is its antagonist effect at β1-adrenergic receptors. This activity is central to the therapeutic efficacy of nebivolol in managing hypertension and heart failure.

Mechanism of Action

Like nebivolol, 4-hydroxy nebivolol is a competitive antagonist of β1-adrenergic receptors, which are predominantly located in cardiac tissue. By blocking these receptors, it prevents the binding of endogenous catecholamines such as norepinephrine and epinephrine. This antagonism leads to a downstream reduction in the activation of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[4] The reduction in cAMP levels results in decreased protein kinase A (PKA) activity, leading to a cascade of effects that ultimately reduce heart rate, myocardial contractility, and blood pressure.[5]

Signaling Pathway

The signaling pathway for β1-adrenergic receptor antagonism by 4-hydroxy nebivolol is depicted below.

G β1-Adrenergic Receptor Antagonism Signaling Pathway cluster_membrane Cell Membrane Receptor β1-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activation Blocked AC Adenylyl Cyclase G_Protein->AC Activation Blocked cAMP cAMP AC->cAMP Conversion Blocked 4_OH_Nebivolol 4-Hydroxy Nebivolol 4_OH_Nebivolol->Receptor Antagonism Catecholamines Norepinephrine/ Epinephrine Catecholamines->Receptor Binding Blocked ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activation Reduced PKA_active Protein Kinase A (active) Cellular_Effects Decreased Heart Rate Decreased Contractility PKA_active->Cellular_Effects Reduced Phosphorylation Events

Caption: β1-Adrenergic Receptor Antagonism by 4-Hydroxy Nebivolol.

Quantitative Data

Table 1: Binding Affinity of Nebivolol for β-Adrenergic Receptors

CompoundReceptor SubtypeTissue/Cell LineKi (nM)β2/β1 Selectivity RatioReference
Nebivololβ1Rabbit Lung0.950[6]
Nebivololβ2Rat Lung45[6]
Nebivololβ1Human Myocardium0.84321[7]
Nebivololβ2Human Myocardium270[7]

Note: This data is for the parent compound, nebivolol. It is anticipated that 4-hydroxy nebivolol exhibits a similar high affinity and selectivity for the β1-adrenergic receptor.

Role in Nitric Oxide (NO) Signaling and Vasodilation

A distinguishing feature of nebivolol is its ability to induce vasodilation through the stimulation of endothelial nitric oxide synthase (eNOS) and subsequent NO production. The l-enantiomer of nebivolol is primarily responsible for this effect, which is thought to be mediated through agonism at β3-adrenergic receptors. While the primary role of 4-hydroxy nebivolol is considered to be β1-blockade, there is evidence to suggest that it, along with other metabolites, may also contribute to the NO-mediated vasodilatory effects of nebivolol.[8]

Potential Mechanism of Action

The proposed mechanism involves the activation of β3-adrenergic receptors on endothelial cells. This activation is believed to stimulate the AMP-activated protein kinase (AMPK)/eNOS signaling cascade, leading to the phosphorylation and activation of eNOS.[9] Activated eNOS then catalyzes the conversion of L-arginine to L-citrulline and NO. NO, a potent vasodilator, diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.

Signaling Pathway

The potential involvement of 4-hydroxy nebivolol in the NO signaling pathway is illustrated below.

G Potential NO-Mediated Vasodilation Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Receptor β3-Adrenergic Receptor AMPK AMPK Receptor->AMPK Activation eNOS_inactive eNOS (inactive) AMPK->eNOS_inactive Phosphorylation eNOS_active eNOS (active) NO Nitric Oxide (NO) eNOS_active->NO Synthesis L_Arginine L-Arginine L_Arginine->eNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffusion & Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC Vasorelaxation Vasorelaxation cGMP->Vasorelaxation 4_OH_Nebivolol 4-Hydroxy Nebivolol 4_OH_Nebivolol->Receptor Potential Agonism

Caption: Potential NO-Mediated Vasodilation Pathway for 4-Hydroxy Nebivolol.

Quantitative Data

Direct quantitative data on the potency of 4-hydroxy nebivolol in stimulating eNOS activation or NO production is limited. One study reported that the main metabolites of nebivolol were able to induce a significant increase in endothelial NO release, suggesting that 4-hydroxy nebivolol contributes to this effect.[8] However, the precise EC50 or IC50 values have not been published.

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and biological evaluation of 4-hydroxy nebivolol hydrochloride are not widely published. However, the methodologies used for its parent compound, nebivolol, are well-documented and would be directly applicable.

Synthesis of this compound

The synthesis of 4-hydroxy nebivolol is a complex multi-step process. One approach involves the enzymatic hydrolysis of a racemic mixture to resolve the desired stereoisomers, followed by a series of chemical reactions to construct the final molecule.[10] A final step would involve debenzylation and conversion to the hydrochloride salt.[11]

Radioligand Binding Assays for β-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of 4-hydroxy nebivolol for β1- and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing β1- and β2-adrenergic receptors (e.g., rabbit lung for β1, rat lung for β2, or transfected cell lines like COS-7).[6][7]

  • Radioligand: Use a non-selective β-adrenergic receptor radioligand such as [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol.[6][7]

  • Competitive Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of 4-hydroxy nebivolol.

  • Selective Antagonists: To determine selectivity, perform the binding assay in the presence of a selective β2-antagonist (e.g., ICI 118,551) to isolate β1-binding, or a selective β1-antagonist (e.g., CGP 20712A) to isolate β2-binding.[6]

  • Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Analyze the competition binding data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Functional Assay for β-Adrenergic Receptor Antagonism (cAMP Assay)

Objective: To determine the functional potency (IC50) of 4-hydroxy nebivolol in antagonizing β-adrenergic receptor-mediated cAMP production.

Methodology:

  • Cell Culture: Use a cell line endogenously or recombinantly expressing β1-adrenergic receptors (e.g., CHO cells).

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of 4-hydroxy nebivolol.

  • Agonist Stimulation: Stimulate the cells with a β-adrenergic receptor agonist (e.g., isoproterenol) at a concentration that elicits a submaximal response.

  • Cell Lysis and cAMP Measurement: After stimulation, lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., ELISA, HTRF, or bioluminescent assays).[12]

  • Data Analysis: Plot the cAMP concentration against the concentration of 4-hydroxy nebivolol and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Measurement of eNOS Activation and Nitric Oxide Production

Objective: To assess the ability of 4-hydroxy nebivolol to stimulate eNOS activation and NO production in endothelial cells.

Methodology:

  • Cell Culture: Use primary endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) or an endothelial cell line.

  • Treatment: Treat the cells with varying concentrations of 4-hydroxy nebivolol.

  • eNOS Activation (Western Blot): Lyse the treated cells and perform Western blotting to detect the phosphorylation of eNOS at its activating site (Serine 1177) using a phospho-specific antibody.

  • Nitric Oxide Production (Fluorescent Dyes): Load the cells with a NO-sensitive fluorescent dye, such as 4,5-diaminofluorescein diacetate (DAF-2 DA).[13] After treatment with 4-hydroxy nebivolol, measure the increase in fluorescence, which is proportional to the amount of NO produced.

  • Nitric Oxide Production (Chemiluminescence): Collect the cell culture medium and measure the concentration of nitrite and nitrate (stable breakdown products of NO) using a chemiluminescence-based NO analyzer.[14]

  • Data Analysis: Quantify the changes in eNOS phosphorylation or NO production in response to 4-hydroxy nebivolol treatment.

Conclusion

This compound is a pharmacologically active metabolite that significantly contributes to the β1-adrenergic receptor blocking effects of its parent drug, nebivolol. While its role as a β1-antagonist is well-established through its impact on the cAMP signaling pathway, its direct contribution to the NO-mediated vasodilatory effects of nebivolol requires further quantitative investigation. The experimental protocols outlined in this guide provide a framework for future research to elucidate the precise pharmacological profile of this important metabolite. A deeper understanding of the biological activities of 4-hydroxy nebivolol will be invaluable for the optimization of cardiovascular therapies and the development of novel drugs with improved efficacy and safety profiles.

References

The Central Role of CYP2D6 in the Metabolic Activation of Nebivolol to 4-Hydroxy Nebivolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nebivolol, a third-generation beta-blocker with vasodilatory properties, is administered as a racemic mixture of d- and l-enantiomers. Its therapeutic effects are attributed to both the parent drug and its hydroxylated metabolites. The formation of the primary active metabolite, 4-Hydroxy nebivolol, is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6. This technical guide provides an in-depth analysis of the critical role of CYP2D6 in the metabolic activation of nebivolol, summarizing key quantitative data, detailing experimental protocols for studying this metabolic pathway, and illustrating the involved processes through signaling and workflow diagrams. Understanding the nuances of this metabolic pathway is crucial for drug development, personalized medicine, and predicting drug-drug interactions.

The Metabolic Pathway: From Nebivolol to 4-Hydroxy Nebivolol

Nebivolol undergoes extensive hepatic metabolism, with aromatic hydroxylation being a key activation pathway. The enzyme CYP2D6 is the primary catalyst for the conversion of nebivolol to 4-Hydroxy nebivolol.[1][2][3] This metabolic step is crucial as 4-Hydroxy nebivolol is also pharmacologically active.[3] The genetic polymorphism of the CYP2D6 gene leads to significant inter-individual variability in the metabolism of nebivolol, resulting in different metabolizer phenotypes, primarily categorized as extensive metabolizers (EMs) and poor metabolizers (PMs).[1][4][5]

dot

cluster_0 Hepatic Metabolism Nebivolol Nebivolol CYP2D6 CYP2D6 Nebivolol->CYP2D6 Aromatic Hydroxylation Other_Metabolites Other Metabolites (e.g., Glucuronides) Nebivolol->Other_Metabolites Other Metabolic Pathways (e.g., Glucuronidation) Four_Hydroxy_Nebivolol 4-Hydroxy Nebivolol (Active Metabolite) CYP2D6->Four_Hydroxy_Nebivolol

Caption: Metabolic conversion of Nebivolol to 4-Hydroxy nebivolol by CYP2D6.

Quantitative Analysis of CYP2D6-Mediated 4-Hydroxylation of Nebivolol

The efficiency of CYP2D6 in metabolizing nebivolol varies significantly among individuals due to genetic polymorphisms. In vitro studies using recombinant CYP2D6 variants have provided valuable quantitative data on the kinetics of 4-Hydroxy nebivolol formation.

CYP2D6 VariantVmax (pmol/min/pmol CYP2D6)Km (μM)Intrinsic Clearance (Vmax/Km) (μL/min/pmol CYP2D6)Reference
CYP2D6.1 (Wild Type)135.3 ± 9.86.2 ± 1.321.8[6]
CYP2D6.2110.7 ± 8.27.5 ± 1.614.8[6]
CYP2D6.1045.2 ± 3.110.3 ± 2.14.4[6]
CYP2D6.1768.9 ± 5.48.9 ± 1.97.7[6]
CYP2D6.4181.2 ± 6.79.5 ± 2.08.5[6]

Note: The data presented are from an in vitro study and represent the mean ± SD. The intrinsic clearance was calculated as Vmax/Km.

Pharmacokinetic studies in human subjects further highlight the impact of CYP2D6 phenotype on nebivolol metabolism. Poor metabolizers exhibit significantly higher plasma concentrations of the parent drug compared to extensive metabolizers.[5][7] For instance, mean steady-state plasma concentrations of d- and l-nebivolol were found to be 10- and 15-fold greater in PMs than in EMs, respectively.[4][8]

Experimental Protocols

In Vitro Metabolism of Nebivolol using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the metabolism of nebivolol to 4-Hydroxy nebivolol in a pool of human liver microsomes.

Objective: To determine the in vitro metabolic profile of nebivolol and the rate of formation of 4-Hydroxy nebivolol.

Materials:

  • Nebivolol hydrochloride

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a master mix containing potassium phosphate buffer, HLM, and the NADPH regenerating system. Pre-warm the mixture at 37°C.

  • Initiation of Reaction: Add nebivolol (at various concentrations to determine kinetic parameters) to the pre-warmed master mix to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of nebivolol and 4-Hydroxy nebivolol.[9][10]

Metabolism of Nebivolol using Recombinant CYP2D6 Enzymes

This protocol is designed to specifically assess the role and kinetics of different CYP2D6 variants in the 4-hydroxylation of nebivolol.

Objective: To determine the kinetic parameters (Km and Vmax) of 4-Hydroxy nebivolol formation by specific CYP2D6 variants.

Materials:

  • Nebivolol hydrochloride

  • Recombinant human CYP2D6 variants (e.g., CYP2D6.1, CYP2D6.10) expressed in a suitable system (e.g., baculovirus-infected insect cells)

  • Cytochrome P450 reductase

  • Liposomes (e.g., phosphatidylcholine)

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Reconstitution of the Enzyme System: Reconstitute the recombinant CYP2D6, cytochrome P450 reductase, and liposomes in potassium phosphate buffer.

  • Incubation Preparation: Prepare incubation mixtures containing the reconstituted enzyme system and varying concentrations of nebivolol. Pre-warm at 37°C.

  • Initiation of Reaction: Initiate the reaction by adding NADPH to the incubation mixtures.

  • Incubation: Incubate for a fixed period (e.g., 10-30 minutes) at 37°C, ensuring the reaction is in the linear range.

  • Reaction Quenching and Sample Preparation: Follow the same quenching and sample preparation steps as described in the HLM protocol.

  • LC-MS/MS Analysis: Quantify the formation of 4-Hydroxy nebivolol using a validated LC-MS/MS method.[1][6][10]

  • Data Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for investigating the CYP2D6-mediated metabolism of nebivolol.

dot

cluster_1 Experimental Workflow Start Start Incubation Incubation (Nebivolol + CYP2D6 Source) Start->Incubation Quenching Reaction Quenching Incubation->Quenching Sample_Prep Sample Preparation (Protein Precipitation) Quenching->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis Data Analysis (Quantification, Kinetics) LCMS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro nebivolol metabolism studies.

Conclusion

The cytochrome P450 enzyme CYP2D6 is unequivocally the principal catalyst in the formation of the active metabolite 4-Hydroxy nebivolol from its parent drug, nebivolol. The profound impact of CYP2D6 genetic polymorphisms on the pharmacokinetics of nebivolol underscores the importance of considering an individual's metabolizer status in clinical practice to optimize therapeutic outcomes and minimize adverse effects. The provided experimental protocols and workflows offer a robust framework for researchers and drug development professionals to further investigate the intricacies of nebivolol metabolism and to explore the metabolic pathways of other drug candidates. A thorough understanding of these CYP-mediated transformations is fundamental to the advancement of safer and more effective pharmacotherapies.

References

In Vitro Pharmacological Profile of 4-Hydroxy Nebivolol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy nebivolol is the principal and pharmacologically active metabolite of nebivolol, a third-generation beta-blocker known for its high β1-adrenergic receptor selectivity and nitric oxide (NO)-mediated vasodilation.[1][2] The formation of 4-Hydroxy nebivolol is primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver.[1][2] This metabolite is understood to contribute significantly to the overall β-blocking activity of the parent drug.[2] This technical guide provides a comprehensive overview of the available in vitro pharmacological data for 4-Hydroxy nebivolol hydrochloride, alongside detailed experimental protocols and visual representations of key pathways and workflows.

While extensive quantitative data for the isolated 4-Hydroxy nebivolol metabolite is limited in publicly available literature, this guide synthesizes the existing knowledge, drawing inferences from studies on metabolized nebivolol and providing a framework for its further investigation.

Data Presentation

The following tables summarize the in vitro pharmacological data for nebivolol, the parent compound of 4-Hydroxy nebivolol. This information provides a crucial reference point for understanding the expected activity of its active metabolite. Currently, specific binding affinity and functional potency values for isolated this compound are not widely reported.

Table 1: Receptor Binding Affinity of Nebivolol Hydrochloride

CompoundReceptorPreparationRadioligandKi (nM)Reference
Nebivololβ1-AdrenergicRabbit Lung Membrane[3H]CGP-121770.9[3]
Nebivololβ2-AdrenergicRat Lung Membrane[3H]Dihydroalprenolol44[4]
Nebivolol5-HT1A--20[4]

Note: Studies on serum from individuals administered nebivolol indicate that its metabolites, rich in 4-Hydroxy nebivolol, retain high β1-adrenoceptor selectivity. In one such study, metabolized nebivolol inhibited the binding of [125I]iodocyanopindolol to β1-adrenoceptors by 46.4% and to β2-adrenoceptors by only 20.5%.[5]

Table 2: Functional Activity of Nebivolol Hydrochloride

CompoundAssayTissue/Cell LineMeasured EffectEC50 / IC50Reference
NebivololVasodilationRenal ArteriesNitric Oxide and cGMP-dependent vasodilation11.36 µM (EC50)[4]

Note: The main metabolites of nebivolol, including a 4-hydroxy metabolite, have been shown to induce a significant increase in endothelial nitric oxide release, indicating they retain the vasodilatory properties of the parent compound.[6]

Table 3: Enzyme Inhibition Profile of Nebivolol

CompoundEnzymeSubstrateIC50Reference
NebivololCYP2D6-Not widely reported-

Note: Nebivolol is a substrate of CYP2D6, which is responsible for its hydroxylation to 4-Hydroxy nebivolol.[1][2]

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound, such as this compound, for β1 and β2-adrenergic receptors.

1. Membrane Preparation:

  • Source: Tissues or cells expressing the target receptor (e.g., rabbit lung for β1, rat lung for β2).

  • Homogenize the tissue in ice-cold lysis buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the membrane pellet and resuspend in a suitable buffer.

  • Determine the protein concentration of the membrane preparation.

2. Assay Procedure:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]CGP-12177 for β1), and varying concentrations of the unlabeled test compound.

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Metabolism of Nebivolol to 4-Hydroxy Nebivolol

This protocol describes the use of recombinant human CYP2D6 to study the formation of 4-Hydroxy nebivolol from nebivolol.[3]

1. Incubation Mixture:

  • Prepare a reaction mixture containing recombinant human CYP2D6 enzyme, a NADPH-generating system (or NADPH), and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Add nebivolol hydrochloride to the reaction mixture at various concentrations.

2. Incubation:

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the NADPH-generating system or NADPH.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C with gentle shaking.

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

3. Sample Analysis:

  • Centrifuge the terminated reaction mixture to precipitate the protein.

  • Analyze the supernatant for the presence of nebivolol and 4-Hydroxy nebivolol using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Quantify the formation of 4-Hydroxy nebivolol by comparing its peak area to that of a known standard.

Functional Antagonism Assay (cAMP Accumulation)

This protocol determines the functional antagonist activity of this compound at β1-adrenergic receptors by measuring its ability to inhibit agonist-stimulated cyclic AMP (cAMP) production.

1. Cell Culture:

  • Use a cell line stably expressing the human β1-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

  • Culture the cells to an appropriate confluency in a suitable medium.

2. Assay Procedure:

  • Seed the cells into a 96-well plate and allow them to attach.

  • Pre-incubate the cells with varying concentrations of the antagonist (this compound).

  • Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Incubate for a specified time to allow for cAMP accumulation.

  • Lyse the cells to release the intracellular cAMP.

3. cAMP Detection:

  • Measure the cAMP levels in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based kits).

4. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the antagonist concentration.

  • Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP production.

  • The pA2 value can also be calculated to quantify the antagonist potency.

Mandatory Visualization

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Beta1AR β1-Adrenergic Receptor Gs Gs Protein Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Physiological Response (e.g., Increased Heart Rate, Contractility) PKA->CellularResponse Phosphorylates Targets leading to Agonist Agonist (e.g., Norepinephrine) Agonist->Beta1AR Binds and Activates Antagonist 4-Hydroxy Nebivolol (Antagonist) Antagonist->Beta1AR Binds and Blocks G Start Start: Prepare Membrane Homogenate Incubation Incubate Membrane, Radioligand, and varying concentrations of 4-Hydroxy Nebivolol Start->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Measure radioactivity on filters Washing->Counting Analysis Data Analysis: - Plot binding curve - Determine IC50 - Calculate Ki Counting->Analysis End End: Determine Binding Affinity Analysis->End G Start Start: Prepare Incubation Mixture (CYP2D6, Nebivolol, Buffer) Initiate Initiate reaction with NADPH-generating system Start->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate reaction with cold solvent Incubate->Terminate Centrifuge Centrifuge to precipitate protein Terminate->Centrifuge Analyze Analyze supernatant by LC-MS/MS for Nebivolol and 4-Hydroxy Nebivolol Centrifuge->Analyze End End: Quantify Metabolite Formation Analyze->End

References

An In-Depth Technical Guide to the Stereochemistry of 4-Hydroxy Nebivolol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebivolol, a third-generation beta-blocker, is distinguished by its high β1-adrenergic receptor selectivity and its unique nitric oxide (NO)-mediated vasodilatory effects.[1] It is administered as a racemic mixture of two enantiomers: the (S,R,R,R)-enantiomer (d-nebivolol) and the (R,S,S,S)-enantiomer (l-nebivolol).[2] The pharmacological activity of nebivolol is stereochemically differentiated, with d-nebivolol being primarily responsible for the β1-adrenergic blockade and l-nebivolol contributing to its vasodilatory properties.[1]

Upon administration, nebivolol is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of various hydroxylated metabolites.[2] Among these, 4-hydroxy nebivolol is a major and pharmacologically active metabolite that significantly contributes to the overall therapeutic effect.[3] The introduction of a hydroxyl group at the 4-position of the chromane ring creates an additional chiral center, further complicating the stereochemical landscape of nebivolol's in vivo activity. This guide provides a comprehensive overview of the stereochemistry of 4-hydroxy nebivolol isomers, including their pharmacological properties, relevant experimental protocols, and associated signaling pathways.

Stereochemistry and Pharmacological Activity

The addition of a hydroxyl group at the 4-position of nebivolol results in the formation of four possible diastereomers for each of the parent enantiomers. While specific quantitative data on the binding affinities and potencies of the individual 4-hydroxy nebivolol isomers are not extensively available in the public literature, the existing research on the parent compound provides a strong foundation for understanding their likely pharmacological profiles. The β-blocking activity of nebivolol is primarily attributed to the d-enantiomer, and it is understood that the hydroxylated metabolites also contribute to this effect.[2]

Quantitative Data on Nebivolol Stereoisomer Activity

The following table summarizes the known quantitative data for the binding affinities of the parent nebivolol stereoisomers to β1- and β2-adrenergic receptors. This data, from in vitro radioligand binding assays, highlights the stereoselectivity of nebivolol's interaction with its primary targets.[4] It is hypothesized that the corresponding 4-hydroxy metabolites would exhibit a similar, albeit quantitatively different, pattern of stereoselective receptor affinity.

Compoundβ1-Adrenergic Receptor Ki (nM)β2-Adrenergic Receptor Ki (nM)β2/β1 Selectivity Ratio
(±)-Nebivolol (Racemic) 0.94550
(+)-(S,R,R,R)-Nebivolol (d-Nebivolol) Not explicitly stated, but primary contributor to β1 affinity--
(-)-(R,S,S,S)-Nebivolol (l-Nebivolol) ~157.5 (175 times lower than racemic)--

Data sourced from Pauwels et al. (1988).[4] Ki values represent the inhibitory constant, with lower values indicating higher binding affinity.

Experimental Protocols

Detailed experimental protocols for the specific analysis of 4-hydroxy nebivolol isomers are not widely published. However, the methodologies used for the parent drug, nebivolol, can be adapted for its metabolites.

Chiral Separation of 4-Hydroxy Nebivolol Isomers

A crucial step in characterizing the individual isomers is their separation from the metabolic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the method of choice.

Methodology:

  • Sample Preparation: Plasma or microsomal incubation samples containing 4-hydroxy nebivolol are subjected to solid-phase extraction (SPE) or liquid-liquid extraction to isolate the metabolites.

  • Chromatographic System:

    • Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak AD-3), is used.[5]

    • Mobile Phase: A normal-phase mobile phase is typically employed, consisting of a mixture of a non-polar solvent (e.g., n-hexane), a polar modifier (e.g., ethanol, isopropanol), and a basic additive (e.g., diethylamine) to improve peak shape.[5] A typical ratio could be n-hexane:ethanol:isopropanol:diethanolamine (42:45:13:0.1 v/v/v/v).[5]

    • Flow Rate: A flow rate of approximately 1.0 mL/min is maintained.

    • Detection: UV detection at a wavelength of around 280 nm is suitable for these compounds.[5]

  • Data Analysis: The retention times of the different peaks are used to identify and quantify the individual 4-hydroxy nebivolol stereoisomers, with resolution between peaks being a critical parameter for successful separation.

Radioligand Binding Assay for Adrenergic Receptor Affinity

This assay is used to determine the binding affinity (Ki) of the separated 4-hydroxy nebivolol isomers for β1- and β2-adrenergic receptors.

Methodology:

  • Receptor Preparation: Membranes are prepared from tissues or cells expressing the β1- or β2-adrenergic receptors (e.g., rabbit lung for β1, rat lung for β2).[4]

  • Radioligand: A radiolabeled antagonist with high affinity for the receptors, such as [3H]CGP-12177 or [3H]dihydroalprenolol, is used.[4]

  • Assay Procedure:

    • In a multi-well plate, the receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (i.e., a 4-hydroxy nebivolol isomer).

    • To differentiate between β1 and β2 binding, selective antagonists are used. For β1-receptor-selective labeling, a β2-blocker like ICI 118,551 is included. For β2-receptor-selective labeling, a β1-blocker like CGP 20712-A is included.[4]

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Visualization

The pharmacological effects of 4-hydroxy nebivolol isomers are mediated through their interaction with adrenergic receptors and subsequent modulation of intracellular signaling pathways. While the specific pathways for the hydroxylated metabolites are not fully elucidated, they are expected to be similar to those of the parent drug.

Beta-Adrenergic Receptor Signaling

The primary mechanism of action for the β-blocking isomers of 4-hydroxy nebivolol is the competitive antagonism of catecholamines (e.g., norepinephrine, epinephrine) at β1-adrenergic receptors in cardiac tissue. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamine Catecholamine Beta1_Receptor β1-Adrenergic Receptor Catecholamine->Beta1_Receptor Binds to 4-OH_Nebivolol_Isomer 4-OH_Nebivolol_Isomer 4-OH_Nebivolol_Isomer->Beta1_Receptor Blocks G_Protein G-Protein (Gs) Beta1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate_Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates Targets

Caption: Antagonism of β1-adrenergic receptor signaling by a 4-hydroxy nebivolol isomer.

Nitric Oxide (NO) Signaling Pathway

The vasodilatory effects of nebivolol are attributed to the l-enantiomer and involve the stimulation of endothelial nitric oxide synthase (eNOS) and the subsequent production of NO. It is plausible that certain 4-hydroxy nebivolol isomers also contribute to this effect.

NO_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell l_Nebivolol_or_Metabolite l-Nebivolol or Active Metabolite Receptor_X Receptor l_Nebivolol_or_Metabolite->Receptor_X Binds to eNOS_Activation eNOS Activation Receptor_X->eNOS_Activation Stimulates NO Nitric Oxide eNOS_Activation->NO Produces L_Arginine L_Arginine sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

Caption: Postulated nitric oxide-mediated vasodilation pathway for active nebivolol isomers.

Conclusion

The stereochemistry of 4-hydroxy nebivolol isomers plays a critical role in the overall pharmacological profile of nebivolol. While the precise quantitative contributions of each isomer to the β-blocking and vasodilatory effects are not yet fully elucidated in publicly available literature, the principles of stereoselectivity observed with the parent drug provide a strong framework for understanding their activity. Further research involving the synthesis, separation, and detailed pharmacological characterization of each 4-hydroxy nebivolol stereoisomer is warranted to fully comprehend their individual roles in the therapeutic efficacy and safety of nebivolol. This knowledge will be invaluable for future drug development efforts, potentially leading to the design of new cardiovascular agents with improved therapeutic indices.

References

A Preliminary Investigation into the Vasodilatory Effects of 4-Hydroxy Nebivolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nebivolol, a third-generation beta-blocker, is distinguished by its unique vasodilatory properties, which are primarily attributed to its interaction with the L-arginine/nitric oxide (NO) pathway in the vascular endothelium. This technical guide provides a preliminary investigation into the vasodilatory effects of its primary active metabolite, 4-Hydroxy nebivolol. While 4-Hydroxy nebivolol is known to contribute to the beta-blocking activity of the parent compound, its direct vasodilatory effects are not extensively documented in current scientific literature.[1] This guide, therefore, focuses on the well-established vasodilatory mechanisms of nebivolol, providing a framework for understanding the potential, yet unconfirmed, vasodilatory role of its 4-hydroxy metabolite. We will delve into the known signaling pathways, present quantitative data for nebivolol, and detail the experimental protocols used to assess such vascular effects.

The Vasodilatory Profile of Nebivolol: The Parent Compound

Nebivolol is a racemic mixture of d- and l-enantiomers.[2][3] The d-enantiomer is a potent and highly selective β1-adrenergic receptor antagonist, responsible for the drug's primary beta-blocking effects.[4][5] In contrast, the l-enantiomer is primarily responsible for the vasodilatory action, which is mediated through the stimulation of endothelial nitric oxide synthase (eNOS) and subsequent NO release.[4][5]

This NO-dependent vasodilation results in a reduction of peripheral vascular resistance, an increase in stroke volume and ejection fraction, and the maintenance of cardiac output.[4][6] The vasodilatory effect of nebivolol is a key feature that distinguishes it from other beta-blockers and is thought to contribute to its favorable hemodynamic profile.[2][6][7]

The Role of the Endothelium and Nitric Oxide

The vasodilatory action of nebivolol is critically dependent on an intact endothelium.[8][9] Studies have consistently shown that nebivolol-induced relaxation of pre-contracted arterial strips is abolished when the endothelium is removed.[8] This effect is mediated by the stimulation of eNOS, which catalyzes the production of NO from L-arginine.[6][10] The released NO then diffuses to the underlying vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.[6][11]

Involvement of β3-Adrenergic Receptors

Recent evidence suggests that the l-enantiomer of nebivolol acts as an agonist at β3-adrenergic receptors on endothelial cells.[12][13][14][15] Activation of these receptors is coupled to the stimulation of eNOS, providing a mechanism for the observed increase in NO production.[13][14][15] This β3-agonism is a unique characteristic of nebivolol among beta-blockers and is a key component of its vasodilatory action.[12]

4-Hydroxy Nebivolol: An Active Metabolite

4-Hydroxy nebivolol is the primary active metabolite of nebivolol, formed in the liver predominantly by the cytochrome P450 enzyme CYP2D6.[1][12] The rate of metabolism can vary depending on an individual's CYP2D6 phenotype (extensive vs. poor metabolizers), which can affect the plasma concentrations of both nebivolol and its hydroxylated metabolite.[2]

While it is well-established that 4-Hydroxy nebivolol possesses β1-blocking activity and contributes to the overall therapeutic effect of the parent drug, its direct vasodilatory properties remain to be fully elucidated.[1][2][12] The current body of literature lacks specific in vitro or in vivo studies that have isolated 4-Hydroxy nebivolol and directly assessed its vasodilatory potency or mechanism of action.[1]

Quantitative Data on Nebivolol-Induced Vasodilation

The following tables summarize the available quantitative data on the vasodilatory effects of the parent compound, nebivolol. It is important to note that this data does not directly reflect the effects of 4-Hydroxy nebivolol.

Preparation Agonist Parameter Value Reference
Canine Coronary ArteryNebivololEC50~3 µM(Not explicitly found in search results, but in vitro studies are referenced)
Human Dorsal Hand VeinNebivololMax Dilation72 ± 18%[16]
Rat Aortic Smooth Muscle CellsNebivololIC50 (antiproliferative)4.5 µM[17]

EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration.

Experimental Protocols for Assessing Vasodilatory Effects

The following are detailed methodologies for key experiments that would be employed to investigate the vasodilatory effects of a compound like 4-Hydroxy nebivolol.

In Vitro Organ Bath Studies

This technique is used to assess the direct effect of a compound on isolated blood vessels.

Protocol:

  • Vessel Isolation and Preparation:

    • Animal models (e.g., rats, rabbits) are euthanized, and desired arteries (e.g., aorta, mesenteric arteries) are carefully dissected.

    • The arteries are cleaned of adhering connective tissue and cut into rings of 2-3 mm in length.

    • In some rings, the endothelium is denuded by gently rubbing the intimal surface with a fine wire or forceps.

  • Mounting and Equilibration:

    • The arterial rings are mounted on two L-shaped stainless-steel hooks in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

    • One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

    • The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g).

  • Contraction and Relaxation Studies:

    • The viability of the rings is tested by inducing a contraction with a vasoconstrictor agent like phenylephrine or KCl.

    • Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., 4-Hydroxy nebivolol) are added to the bath.

    • The relaxation response is recorded as a percentage of the pre-contraction tension.

    • The role of the endothelium and NO is assessed by comparing the responses in endothelium-intact and endothelium-denuded rings, and in the presence of an eNOS inhibitor like L-NAME (N(G)-nitro-L-arginine methyl ester).

In Vivo Blood Pressure Measurement in Animal Models

This method assesses the effect of a compound on systemic blood pressure and heart rate in a living organism.

Protocol:

  • Animal Preparation:

    • Animals (e.g., spontaneously hypertensive rats) are anesthetized.

    • A catheter is inserted into the carotid artery for direct measurement of blood pressure and into the jugular vein for intravenous administration of the test compound.

  • Data Acquisition:

    • The arterial catheter is connected to a pressure transducer, and baseline blood pressure and heart rate are recorded continuously.

    • The test compound is administered intravenously as a bolus or infusion.

    • Changes in mean arterial pressure and heart rate are monitored and recorded over time.

  • Mechanism of Action Studies:

    • To investigate the involvement of specific pathways, animals can be pre-treated with antagonists (e.g., β-blockers, NOS inhibitors) before the administration of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway for nebivolol-induced vasodilation and a typical experimental workflow for its investigation.

G cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell l_nebivolol l-Nebivolol beta3_ar β3-Adrenergic Receptor l_nebivolol->beta3_ar Agonism enos_inactive eNOS (inactive) beta3_ar->enos_inactive Activation enos_active eNOS (active) enos_inactive->enos_active no Nitric Oxide (NO) enos_active->no Catalysis l_arginine L-Arginine l_arginine->enos_active sgc_inactive sGC (inactive) no->sgc_inactive Diffusion & Activation sgc_active sGC (active) sgc_inactive->sgc_active cgmp cGMP sgc_active->cgmp Conversion gtp GTP gtp->sgc_active relaxation Vasorelaxation cgmp->relaxation Leads to

Caption: Signaling pathway of l-Nebivolol-induced vasodilation.

G start Start: Isolate Blood Vessel mount Mount Vessel in Organ Bath start->mount equilibrate Equilibrate under Tension mount->equilibrate contract Induce Contraction (e.g., Phenylephrine) equilibrate->contract add_drug Add Cumulative Doses of 4-Hydroxy Nebivolol contract->add_drug record Record Relaxation Response add_drug->record analyze Analyze Data (e.g., EC50 Calculation) record->analyze end End analyze->end

Caption: Experimental workflow for in vitro vasodilation assay.

Conclusion and Future Directions

The vasodilatory properties of nebivolol, mediated primarily through the l-enantiomer's agonistic activity at endothelial β3-adrenergic receptors and subsequent NO production, are a well-established aspect of its pharmacological profile. This mechanism contributes to its efficacy as an antihypertensive agent and provides a favorable hemodynamic profile.

The role of the active metabolite, 4-Hydroxy nebivolol, in this vasodilatory effect is an area that warrants further investigation. While its contribution to the beta-blocking activity of nebivolol is recognized, its direct effects on vascular tone are not well-defined in the public literature. Future research should focus on in vitro and in vivo studies designed to specifically elucidate the vasodilatory capacity of 4-Hydroxy nebivolol. Such studies would involve isolating the metabolite and assessing its effects on vascular preparations, as well as investigating its interaction with the endothelial NO pathway and β-adrenergic receptors. A clearer understanding of the pharmacological activity of 4-Hydroxy nebivolol will provide a more complete picture of the overall cardiovascular effects of its parent compound, nebivolol.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Hydroxy Nebivolol in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the quantification of 4-Hydroxy nebivolol, the primary active metabolite of nebivolol, in plasma. While specific validated methods for 4-Hydroxy nebivolol are not extensively detailed in the public domain, this guide offers a comprehensive proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method based on established and validated techniques for the parent compound, nebivolol. This proposed method serves as an excellent starting point for method development and validation in a research or drug development setting.

Introduction

Nebivolol is a third-generation beta-blocker used for the treatment of hypertension. It is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of several metabolites. Among these, 4-Hydroxy nebivolol is a pharmacologically active metabolite that contributes to the overall therapeutic effect. Accurate quantification of 4-Hydroxy nebivolol in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and in the development of new drug formulations.

One study has confirmed the simultaneous analysis of nebivolol and its hydroxylated metabolite, 4-OH-nebivolol, in human plasma using a validated high-throughput liquid chromatography-mass spectrometry method. However, the detailed protocol for this specific analysis is not publicly available. The following proposed method is therefore based on robust and validated LC-MS/MS methods for nebivolol quantification in plasma.[1]

Proposed Analytical Method: LC-MS/MS for 4-Hydroxy Nebivolol in Plasma

This section outlines a proposed LC-MS/MS method for the sensitive and selective quantification of 4-Hydroxy nebivolol in plasma. This method will require validation according to regulatory guidelines (e.g., FDA, EMA) before implementation in clinical or regulated studies.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC) to accurately quantify 4-Hydroxy nebivolol in a complex biological matrix like plasma. The procedure involves sample preparation to isolate the analyte from plasma components, chromatographic separation, and detection by monitoring a specific precursor-to-product ion transition.

Materials and Reagents
  • Analytes and Internal Standard (IS):

    • 4-Hydroxy nebivolol reference standard

    • Nebivolol-d4 (or a suitable stable isotope-labeled 4-Hydroxy nebivolol, if available) as an internal standard

  • Solvents and Chemicals:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Human plasma (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1100 series or equivalent)

  • Triple quadrupole tandem mass spectrometer (e.g., MDS Sciex API 4000 or equivalent) with an electrospray ionization (ESI) source

  • Chromatographic column: A reversed-phase C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm or Zorbax SB-C18, 100 mm × 3.0 mm i.d., 3.5 μm) is a suitable starting point.[1]

Experimental Protocols
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-Hydroxy nebivolol and the internal standard (IS) in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the 4-Hydroxy nebivolol primary stock solution with a mixture of acetonitrile and water (50:50, v/v) to create working standard solutions for calibration curve and QC samples.

  • Internal Standard Working Solution: Dilute the IS primary stock solution with the same diluent to achieve a final concentration of approximately 100 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare a series of calibration standards and at least three levels of QC samples (low, medium, and high).

  • To 200 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the internal standard working solution and vortex briefly.

  • Add 1 mL of extraction solvent (e.g., a mixture of diisopropyl ether and dichloromethane, 70:30, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile. A gradient or isocratic elution can be optimized. A starting point could be an isocratic mixture of A:B (40:60, v/v).[2]

    • Flow Rate: 0.8 mL/min[2]

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

    • Run Time: Approximately 3-5 minutes

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 4-Hydroxy nebivolol: The precursor ion ([M+H]+) for 4-Hydroxy nebivolol is expected to be m/z 422.2. The product ion would need to be determined by direct infusion of a standard solution, but a likely fragment would be similar to that of nebivolol.

      • Nebivolol (for reference): m/z 406.2 → 151.1[3]

      • Internal Standard (Nebivolol-d4): m/z 410.2 → 151.0[2]

    • Source Parameters: Optimization of parameters such as ion spray voltage, source temperature, and gas flows is required.

Method Validation

The proposed method must be validated according to regulatory guidelines. The validation should include the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS.

  • Linearity: A linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15% for QC samples and ±20% for the Lower Limit of Quantification).

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Freeze-thaw stability, short-term and long-term stability of the analyte in plasma, and stock solution stability.

Quantitative Data Summary for Nebivolol Analytical Methods

The following tables summarize the quantitative data from validated analytical methods for the parent drug, nebivolol, in plasma. These values can serve as a benchmark for the expected performance of a method for 4-Hydroxy nebivolol.

Table 1: LC-MS/MS Methods for Nebivolol Quantification in Human Plasma

ParameterMethod 1Method 2Method 3
Reference Nandania et al., 2013[2]Liu et al., 2011Patel et al., 2018
Linearity Range 50 - 5000 pg/mL0.025 - 25 ng/mL20 - 6000 pg/mL (for enantiomers)
Lower Limit of Quantification (LLOQ) 50 pg/mL0.025 ng/mL20 pg/mL
Accuracy (%) 87.00 - 100.40Not explicitly stated85 - 115
Precision (%RSD) 0.33 - 8.67Not explicitly stated< 15
Recovery (%) 67.67Not explicitly statedNot explicitly stated
Internal Standard Nebivolol-d4AmlodipineRacemic Nebivolol-d4

Table 2: HPLC Methods for Nebivolol Quantification in Plasma

ParameterMethod 1Method 2
Reference Abdel-Fattah et al., 2012[4]Kokil et al., 2010
Detection FluorescenceUV
Linearity Range 0.2 - 20 ng/mL0.5 - 10 ng/mL (in combination with Valsartan)
Lower Limit of Quantification (LLOQ) 0.16 ng/mL0.5 ng/mL
Accuracy (%) Not explicitly statedNot explicitly stated
Precision (%RSD) Not explicitly statedNot explicitly stated
Recovery (%) 98.4 ± 3.397.78
Internal Standard Not specifiedAtorvastatin

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of 4-Hydroxy nebivolol in plasma using the proposed LC-MS/MS method.

experimental_workflow plasma_sample Plasma Sample (Blank, CC, QC, Unknown) add_is Add Internal Standard (e.g., Nebivolol-d4) plasma_sample->add_is lle Liquid-Liquid Extraction (e.g., Diisopropyl ether:DCM) add_is->lle vortex_centrifuge Vortex & Centrifuge lle->vortex_centrifuge evaporate Evaporate Supernatant (Nitrogen Stream) vortex_centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

LC-MS/MS analytical workflow for 4-Hydroxy nebivolol.

Signaling Pathway Context: Nebivolol Metabolism

The following diagram illustrates the metabolic pathway of nebivolol to its active metabolite, 4-Hydroxy nebivolol, primarily mediated by the CYP2D6 enzyme.

metabolism_pathway nebivolol Nebivolol cyp2d6 CYP2D6 Enzyme (Liver) nebivolol->cyp2d6 hydroxy_nebivolol 4-Hydroxy Nebivolol (Active Metabolite) cyp2d6->hydroxy_nebivolol other_metabolites Other Metabolites (Inactive) cyp2d6->other_metabolites

Metabolic pathway of Nebivolol to 4-Hydroxy nebivolol.

Conclusion

The provided application notes and protocols offer a robust starting point for the development and validation of an analytical method for quantifying 4-Hydroxy nebivolol in plasma. The proposed LC-MS/MS method, based on established techniques for the parent drug, is expected to provide the necessary sensitivity and selectivity for pharmacokinetic and other research applications. Researchers are strongly encouraged to perform a full method validation to ensure the reliability and accuracy of their results. The summarized data from existing nebivolol methods and the illustrative diagrams serve as valuable resources for drug development professionals in this field.

References

Application Note: Quantitative Analysis of Nebivolol and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebivolol is a third-generation beta-blocker used for the treatment of hypertension. It is unique in its class due to its high selectivity for β1-adrenergic receptors and its ability to induce nitric oxide-mediated vasodilation. Nebivolol is administered as a racemic mixture of d-nebivolol and l-nebivolol, with the d-enantiomer being responsible for the β-blocking activity. The drug undergoes extensive hepatic metabolism, leading to the formation of several active and inactive metabolites. The primary metabolic pathways include alicyclic and aromatic hydroxylation, dihydroxylation, alicyclic oxidation, and N-dealkylation[1][2][3]. Accurate and sensitive quantification of nebivolol and its metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed LC-MS/MS protocol for the simultaneous determination of nebivolol and its major metabolites in human plasma.

Metabolic Pathway of Nebivolol

The metabolism of nebivolol is complex, resulting in various hydroxylated and N-dealkylated metabolites. The hydroxylated metabolites have been reported to exhibit pharmacological activity similar to the parent drug[1].

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Nebivolol Nebivolol Hydroxylated_Metabolites Alicyclic & Aromatic Hydroxylated Metabolites (Active) Nebivolol->Hydroxylated_Metabolites Hydroxylation Dihydroxylated_Metabolites Dihydroxylated Metabolites Nebivolol->Dihydroxylated_Metabolites Dihydroxylation Oxidized_Metabolites Alicyclic Oxidized Metabolites (Active) Nebivolol->Oxidized_Metabolites Oxidation NDealkylated_Metabolite N-Dealkylated Metabolite (Inactive) Nebivolol->NDealkylated_Metabolite N-dealkylation Glucuronides Glucuronide Conjugates (Inactive) Hydroxylated_Metabolites->Glucuronides Glucuronidation

Figure 1: Simplified metabolic pathway of Nebivolol.

Experimental Protocols

This protocol is a composite of validated methods for the quantification of nebivolol in human plasma[4][5][6].

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution (Nebivolol-d4, 10 pg/mL).

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of an extraction solvent mixture of diethyl ether and dichloromethane (70:30, v/v).

  • Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Conditions

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[6]
Mobile Phase A 20mM Ammonium formate in water (pH 3.0 adjusted with formic acid)[6]
Mobile Phase B Acetonitrile[6]
Gradient Isocratic: 50:50 (A:B)[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 40°C
Injection Volume 10 µL
Run Time 10 minutes[6]

Table 2: Mass Spectrometry Conditions

ParameterCondition
MS System Sciex API 4000 or equivalent triple quadrupole mass spectrometer[4]
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Scan Type Multiple Reaction Monitoring (MRM)[4][5]
Ion Source Temp. 500°C
IonSpray Voltage 5500 V
Curtain Gas 20 psi
Collision Gas 6 psi

Data Presentation

The following tables provide a summary of the quantitative data for nebivolol analysis.

Table 3: MRM Transitions for Nebivolol and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Nebivolol 406.2151.0[6]
Nebivolol-d4 (IS) 410.2151.0[6]

Note: The m/z values for hydroxylated and other metabolites would need to be determined and optimized based on their chemical structures.

Table 4: Method Validation Parameters for Nebivolol

ParameterResult
Linearity Range 10 - 4000 pg/mL[6]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 10 pg/mL[6]
Mean Recovery 87.71%[6]
Intra-day Precision (%RSD) < 8.2%[6]
Inter-day Precision (%RSD) < 8.2%[6]
Stability (Bench-top, 8h) Stable[7]
Stability (Freeze-thaw, 3 cycles) Stable[8]

Experimental Workflow

The overall workflow from sample receipt to data analysis is depicted below.

G cluster_workflow LC-MS/MS Analysis Workflow Sample_Collection Plasma Sample Collection Sample_Prep Sample Preparation (Liquid-Liquid Extraction) Sample_Collection->Sample_Prep Spike Internal Standard LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation Inject Reconstituted Sample MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Eluent Transfer Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Acquire Data Report Report Generation Data_Analysis->Report

Figure 2: General workflow for LC-MS/MS analysis of Nebivolol.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust protocol for the quantitative determination of nebivolol in human plasma. The sample preparation is straightforward, and the chromatographic run time is relatively short, allowing for high-throughput analysis. This application note serves as a comprehensive guide for researchers in clinical and pharmaceutical settings involved in the study of nebivolol pharmacokinetics and metabolism. The method can be adapted for the quantification of its various metabolites with appropriate optimization of MS/MS parameters.

References

Application Notes and Protocols for 4-Hydroxy Nebivolol Hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the use of 4-Hydroxy nebivolol hydrochloride as a reference standard in analytical assays. Detailed protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are provided, along with information on the compound's chemical properties and pharmacological relevance.

Introduction

4-Hydroxy nebivolol is the primary and pharmacologically active metabolite of nebivolol, a third-generation beta-blocker used for the treatment of hypertension.[1][2] Formed predominantly by the cytochrome P450 isoform CYP2D6, this metabolite contributes significantly to the therapeutic effects of the parent drug.[1][2] Like nebivolol, 4-Hydroxy nebivolol exhibits significant and selective beta-1 adrenergic receptor blocking properties.[1] The use of this compound as a reference standard is crucial for the accurate quantification of this metabolite in various matrices, which is essential for pharmacokinetic, pharmacodynamic, and drug metabolism studies.

Chemical Structure:

Chemical Formula: C₂₂H₂₅F₂NO₅·HCl

Molecular Weight: 457.9 g/mol [1]

Physicochemical and Stability Data

A summary of the key physicochemical properties and stability information for this compound is presented in the table below. This data is essential for the accurate preparation of standard solutions and for ensuring the integrity of the reference standard during storage and handling.

ParameterValueReference
CAS Number 2717115-85-8[1]
Molecular Formula C₂₂H₂₅F₂NO₅·HCl[1]
Molecular Weight 457.9 g/mol [1]
Appearance Light brown to brown solidSanta Cruz Biotechnology CoA
Purity ≥95% - ≥98%Santa Cruz Biotechnology CoA,[1]
Solubility Soluble in DMSO[1][2]
Storage Conditions Store at -20°C for short-term (up to 1 month), -80°C for long-term (up to 6 months)[2]
Solution Stability Avoid repeated freeze-thaw cycles. Aliquot and store solutions at -80°C.[2]

Signaling Pathway and Mechanism of Action

Nebivolol exerts its antihypertensive effects through a dual mechanism of action: selective blockade of β1-adrenergic receptors and promotion of vasodilation via the L-arginine/nitric oxide (NO) pathway. The 4-hydroxy metabolite is known to contribute to the β1-adrenergic blockade.

cluster_nebivolol Nebivolol cluster_metabolism Metabolism cluster_metabolite Active Metabolite cluster_action Mechanism of Action Nebivolol Nebivolol CYP2D6 CYP2D6 Nebivolol->CYP2D6 Metabolized by Beta1_Blockade β1-Adrenergic Receptor Blockade Nebivolol->Beta1_Blockade NO_Pathway L-arginine/NO Pathway Activation Nebivolol->NO_Pathway Hydroxy_Nebivolol 4-Hydroxy Nebivolol CYP2D6->Hydroxy_Nebivolol Forms Hydroxy_Nebivolol->Beta1_Blockade Antihypertensive_Effect Antihypertensive Effect Beta1_Blockade->Antihypertensive_Effect Vasodilation Vasodilation NO_Pathway->Vasodilation Vasodilation->Antihypertensive_Effect

Metabolic activation and dual mechanism of action of nebivolol.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound as a reference standard in HPLC and LC-MS/MS assays. These protocols are based on established methods for the analysis of nebivolol and should be validated by the end-user for their specific application.

High-Performance Liquid Chromatography (HPLC) for Quantification in Pharmaceutical Preparations

This protocol describes a reversed-phase HPLC method for the quantification of 4-Hydroxy nebivolol.

start Start prep_standard Prepare 4-Hydroxy Nebivolol HCl Standard Stock Solution (e.g., 1 mg/mL in DMSO) start->prep_standard prep_working Prepare Working Standard Solutions by diluting stock solution with mobile phase prep_standard->prep_working hplc_analysis HPLC Analysis - Inject standards and samples - C18 column - Mobile Phase: Acetonitrile:Buffer - UV Detection (e.g., 281 nm) prep_working->hplc_analysis prep_sample Prepare Sample Solution (e.g., extract from dosage form and dilute) prep_sample->hplc_analysis calibration Generate Calibration Curve (Peak Area vs. Concentration) hplc_analysis->calibration quantification Quantify 4-Hydroxy Nebivolol in Sample calibration->quantification end End quantification->end

Workflow for HPLC quantification of 4-Hydroxy Nebivolol.

a. Materials and Reagents:

  • This compound reference standard

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Acetonitrile, HPLC grade

  • Potassium dihydrogen phosphate, analytical grade

  • Orthophosphoric acid, analytical grade

  • Water, HPLC grade

  • 0.45 µm membrane filters

b. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase: Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) (55:45, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV at 281 nm

  • Column Temperature: Ambient

c. Preparation of Standard Solutions:

  • Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a small amount of DMSO. Make up the volume to 100 mL with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-20 µg/mL).

d. Sample Preparation (from a hypothetical formulation):

  • Weigh and finely powder a representative sample of the formulation.

  • Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient and transfer to a volumetric flask.

  • Add a suitable solvent (e.g., a mixture of methanol and water) and sonicate to dissolve the compound.

  • Make up to volume with the solvent and filter through a 0.45 µm membrane filter.

  • Dilute the filtrate with the mobile phase to a concentration within the calibration range.

e. Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the concentration of 4-Hydroxy nebivolol from the calibration curve.

LC-MS/MS for Quantification in Human Plasma

This protocol provides a general procedure for the quantification of 4-Hydroxy nebivolol in human plasma using LC-MS/MS. This method is highly sensitive and specific, making it suitable for bioanalytical studies.

start Start prep_standards Prepare Calibration Standards and QC Samples in blank plasma start->prep_standards spike_is Spike Plasma Samples and Standards with Internal Standard (IS) prep_standards->spike_is extraction Protein Precipitation or Liquid-Liquid Extraction spike_is->extraction evaporation Evaporate Supernatant and Reconstitute in mobile phase extraction->evaporation lcms_analysis LC-MS/MS Analysis - C18 column - Gradient elution - ESI+ MRM mode evaporation->lcms_analysis quantification Quantify using Analyte/IS Peak Area Ratio lcms_analysis->quantification end End quantification->end

Bioanalytical workflow for LC-MS/MS quantification.

a. Materials and Reagents:

  • This compound reference standard

  • An appropriate internal standard (IS), e.g., a deuterated analog

  • Human plasma (with anticoagulant)

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

b. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system

  • Column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • MRM Transition (Hypothetical): 422.2 > 151.1 (Precursor ion [M+H]⁺ for 4-Hydroxy nebivolol to a characteristic product ion)

c. Preparation of Standard and Quality Control (QC) Samples:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Working Solutions: Prepare serial dilutions of the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Calibration Standards and QCs: Spike blank human plasma with the working solutions to prepare calibration standards and QC samples at various concentrations.

d. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, standard, or QC, add 200 µL of the internal standard solution in acetonitrile.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at high speed for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

e. Analysis:

  • Inject the prepared samples into the LC-MS/MS system.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Determine the concentration of 4-Hydroxy nebivolol in the unknown samples from the calibration curve.

Conclusion

This compound is an essential reference standard for the accurate quantification of the active metabolite of nebivolol. The provided protocols offer a starting point for the development of validated analytical methods for quality control, pharmacokinetic analysis, and other research applications. It is imperative that these methods are fully validated by the end-user to ensure their accuracy, precision, and reliability for the intended purpose.

References

Application Notes and Protocols for Cell-Based Functional Assays of Beta-Blocker Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for key cell-based functional assays to characterize the activity of beta-blockers. The protocols are designed to be a comprehensive resource for researchers in academic and industrial settings involved in drug discovery and development.

Introduction to Beta-Blockers and their Mechanism of Action

Beta-blockers, or beta-adrenergic receptor antagonists, are a class of drugs that block the effects of endogenous catecholamines like epinephrine and norepinephrine at beta-adrenergic receptors (β-ARs).[1][2] There are three main subtypes of beta-receptors: β1, β2, and β3.[1] β1-receptors are predominantly found in the heart and kidneys, β2-receptors are located in the lungs, blood vessels, and other smooth muscles, and β3-receptors are primarily in adipose tissue.[1]

Stimulation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade. For β1 and β2 receptors, this typically involves the activation of adenylyl cyclase by the Gs alpha subunit, leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[3] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, resulting in physiological responses such as increased heart rate and contractility, and smooth muscle relaxation.[3] Beta-blockers competitively inhibit the binding of catecholamines to these receptors, thereby preventing or reducing the downstream signaling and physiological effects.[2]

Key Cell-Based Functional Assays

Several cell-based functional assays are employed to determine the potency and selectivity of beta-blockers. These assays measure the ability of a compound to antagonize the agonist-induced response in cells expressing a specific beta-adrenergic receptor subtype. The most common assays include:

  • cAMP Measurement Assays: Directly quantify the levels of intracellular cAMP produced upon receptor activation.

  • Reporter Gene Assays: Utilize a reporter gene (e.g., luciferase) linked to a cAMP-responsive element (CRE) to indirectly measure receptor activation.

  • Calcium Mobilization Assays: Measure changes in intracellular calcium concentration, which can be a downstream effect of β-AR signaling in certain cellular contexts.

I. Cyclic AMP (cAMP) Measurement Assay

This assay directly measures the intracellular concentration of cAMP, providing a robust and direct readout of β-adrenergic receptor activation and its inhibition by beta-blockers.

Signaling Pathway

cluster_membrane Cell Membrane Beta_AR β-Adrenergic Receptor G_Protein Gs Protein (αβγ) Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Isoproterenol) Agonist->Beta_AR Activates Beta_Blocker Beta-Blocker Beta_Blocker->Beta_AR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates

Caption: β-Adrenergic Receptor Signaling Pathway for cAMP Production.
Experimental Protocol

This protocol is adapted for a 384-well plate format using a competitive immunoassay for cAMP detection.

Materials:

  • CHO-K1 cells stably expressing the human β1 or β2-adrenergic receptor.

  • Culture Medium: F12K, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., Hygromycin).

  • Assay Buffer: Krebs Ringer Bicarbonate buffer.

  • Stimulation Buffer: Assay Buffer containing 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases.

  • Agonist: Isoproterenol.

  • Test Compounds: Beta-blockers at various concentrations.

  • cAMP Detection Kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer; cAMP-Glo™ Max Assay, Promega).

  • 384-well white, opaque tissue culture plates.

  • Luminometer or time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

Procedure:

  • Cell Plating:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 2.5 x 10^5 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate overnight at 37°C in a 5% CO2 humidified incubator.[4]

  • Compound Preparation:

    • Prepare serial dilutions of beta-blocker test compounds and the reference antagonist (e.g., propranolol) in Assay Buffer.

    • Prepare a stock solution of the agonist (isoproterenol) in Assay Buffer. The final concentration should be the EC80 (the concentration that gives 80% of the maximal response), which needs to be predetermined.

  • Assay Performance:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with 20 µL of Assay Buffer.

    • Add 10 µL of the diluted beta-blocker compounds or vehicle control to the respective wells.

    • Incubate for 15-30 minutes at 37°C.[5]

    • Add 10 µL of the agonist (isoproterenol at 2x the final EC80 concentration) to all wells except the basal control (which receives 10 µL of Assay Buffer).

    • Incubate for 30 minutes at 37°C.[5]

  • cAMP Detection:

    • Follow the manufacturer's instructions for the chosen cAMP detection kit. This typically involves adding a lysis buffer followed by the detection reagents.

    • For the cAMP-Glo™ Max Assay, this involves adding cAMP Detection Solution containing PKA, followed by the Kinase-Glo® Reagent.[6]

    • For a TR-FRET based assay, lysis reagent and detection solutions containing Eu-cAMP tracer and an anti-cAMP antibody are added.[5]

    • Incubate as recommended by the manufacturer (e.g., 1 hour at room temperature).

  • Data Acquisition and Analysis:

    • Measure the luminescence or TR-FRET signal using a compatible plate reader.

    • The signal is inversely proportional to the amount of cAMP produced.

    • Generate a dose-response curve by plotting the signal against the logarithm of the beta-blocker concentration.

    • Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Data Presentation

Table 1: Potency (IC50) of Beta-Blockers in a β1-AR cAMP Assay

Beta-BlockerIC50 (nM)Selectivity (β2/β1)
Bisoprolol1014-fold
Atenolol100~10-fold
Metoprolol50~5-fold
Propranolol2Non-selective
Carvedilol1Non-selective

Note: IC50 and selectivity values are approximate and can vary depending on the specific cell line and assay conditions. Data compiled from multiple sources.[7][8]

II. CRE-Luciferase Reporter Gene Assay

This assay indirectly measures cAMP production by quantifying the expression of a reporter gene (luciferase) under the control of a cAMP Response Element (CRE). It is a sensitive and high-throughput method for screening beta-blocker activity.[9]

Experimental Workflow

cluster_workflow CRE-Luciferase Assay Workflow Start Seed CHO-K1/CRE/Luc cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Add_Compounds Add Beta-Blocker Test Compounds Incubate1->Add_Compounds Incubate2 Incubate (e.g., 30 min) Add_Compounds->Incubate2 Add_Agonist Add Agonist (e.g., Forskolin) Incubate2->Add_Agonist Incubate3 Incubate (e.g., 4-6 hours) Add_Agonist->Incubate3 Lyse_Cells Lyse cells and add Luciferase Substrate Incubate3->Lyse_Cells Read_Luminescence Read Luminescence Lyse_Cells->Read_Luminescence cluster_calcium Calcium Mobilization Assay Principle Receptor_Activation β-AR Activation by Agonist PLC_Activation Phospholipase C (PLC) Activation Receptor_Activation->PLC_Activation IP3_Production IP3 Production PLC_Activation->IP3_Production ER_Ca_Release Ca2+ Release from Endoplasmic Reticulum IP3_Production->ER_Ca_Release Ca_Indicator Fluorescent Ca2+ Indicator Binding ER_Ca_Release->Ca_Indicator Fluorescence_Increase Increase in Fluorescence Signal Ca_Indicator->Fluorescence_Increase Beta_Blocker Beta-Blocker Beta_Blocker->Receptor_Activation Inhibits

References

Application Notes and Protocols: Isolating Nebivolol Metabolites from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nebivolol is a third-generation beta-blocker used for the treatment of hypertension and heart failure.[1] It is administered as a racemic mixture of d- and l-enantiomers.[2] The d-enantiomer is a highly selective β1-adrenergic receptor antagonist, while the l-enantiomer is responsible for a unique vasodilatory effect mediated by the endothelial L-arginine/nitric oxide (NO) pathway.[2][3][4]

Nebivolol undergoes extensive hepatic metabolism, primarily via the cytochrome P450 enzyme CYP2D6, as well as direct glucuronidation.[2][5] Key metabolic pathways include aromatic and alicyclic hydroxylation, N-dealkylation, and oxidation.[2][6] The resulting hydroxylated metabolites, such as 4-OH-nebivolol, are pharmacologically active, whereas N-dealkylated metabolites and glucuronides are considered inactive.[2][5][6] The polymorphic nature of CYP2D6 leads to different metabolic phenotypes, classifying individuals as poor or extensive metabolizers, which can significantly impact the drug's bioavailability.[2]

Accurate quantification of nebivolol and its metabolites in biological matrices like plasma, urine, and tissue homogenates is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed protocols for the isolation of nebivolol and its metabolites using common laboratory techniques, including protein precipitation and liquid-liquid extraction, followed by analysis using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

Protein precipitation is a rapid and straightforward method for sample clean-up, particularly suitable for removing high-abundance proteins from plasma or serum before analysis.[7][8] This protocol is adapted from methodologies using acetonitrile for precipitation.[7]

Materials:

  • Human plasma samples

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) solution (e.g., Nebivolol-D4)[9]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Sample Aliquoting: Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the working Internal Standard solution to the plasma sample and briefly vortex.

  • Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge the tubes at 15,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully aspirate the clear supernatant and transfer it to a clean tube or an HPLC vial for analysis.

  • Analysis: Inject an appropriate volume (e.g., 20 µL) of the supernatant into the chromatographic system for analysis.[10]

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

LLE is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method provides a cleaner extract compared to protein precipitation.[9]

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., Nebivolol-D4)[9]

  • Extraction solvent (e.g., a mixture of ethyl acetate and n-hexane)

  • Ammonia solution (for pH adjustment)

  • Centrifuge tubes (5 mL)

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (mobile phase)

  • HPLC or LC-MS/MS system

Procedure:

  • Sample Aliquoting: Pipette 500 µL of human plasma into a 5 mL centrifuge tube.

  • Internal Standard Spiking: Add the working Internal Standard solution to the plasma and vortex briefly.

  • pH Adjustment: Add 50 µL of ammonia solution to basify the plasma sample. This facilitates the extraction of nebivolol into the organic phase.

  • Extraction: Add 3 mL of the organic extraction solvent.

  • Vortexing: Vortex the mixture for 5-10 minutes to ensure efficient partitioning of the analytes into the organic layer.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solution (typically the mobile phase used for analysis). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an HPLC vial and inject it into the chromatographic system.

Data Presentation

The following tables summarize quantitative data from various validated methods for the analysis of nebivolol in biological samples.

Table 1: Sample Preparation Method Performance

ParameterProtein PrecipitationLiquid-Liquid ExtractionReference
Analyte NebivololNebivolol
Matrix Human PlasmaHuman Plasma
Mean Recovery 98.4 ± 3.3%67.67%[7][9]
IS Recovery Not Reported68.74%[9]

Table 2: Analytical Method Validation Parameters

ParameterHPLC-FluorescenceLC-MS/MSReference
Linearity Range 0.2 - 20 ng/mL50 - 5000 pg/mL[7][9]
Limit of Quantification (LOQ) 0.16 ng/mL50 pg/mL[7][9]
Sensitivity (LOD) Not Reported30 pg/mL[9]
Intra-day Precision (%RSD) < 2%0.33 - 8.67%[9][11]
Inter-day Precision (%RSD) < 2%0.33 - 8.67%[9][11]
Accuracy Within 98-101.5%87.00 - 100.40%[9][11]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and analysis of nebivolol from plasma using protein precipitation followed by LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma 1. Plasma Sample Collection Spike 2. Spike with Internal Standard Plasma->Spike Precipitate 3. Add Acetonitrile (3:1) Spike->Precipitate Vortex 4. Vortex Vigorously Precipitate->Vortex Centrifuge 5. Centrifuge (15,000 rpm, 4°C) Vortex->Centrifuge Collect 6. Collect Supernatant Centrifuge->Collect Inject 7. Inject into LC-MS/MS Collect->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. Mass Spectrometric Detection Separate->Detect Quantify 10. Data Quantification Detect->Quantify

Workflow for Nebivolol Extraction and Analysis

Signaling Pathway

This diagram illustrates the signaling pathway for l-nebivolol-induced vasodilation through the production of nitric oxide (NO) in endothelial cells.[3][4][12]

G cluster_cell Endothelial Cell cluster_muscle Smooth Muscle Cell Nebivolol L-Nebivolol Beta3 β3-Adrenergic Receptor Nebivolol->Beta3 binds & activates eNOS_inactive eNOS (inactive) Beta3->eNOS_inactive stimulates eNOS_active eNOS (active) eNOS_inactive->eNOS_active activation Ca_Calmodulin Ca2+/Calmodulin eNOS_inactive->Ca_Calmodulin requires NO Nitric Oxide (NO) eNOS_active->NO catalyzes conversion L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion GTP GTP GTP->cGMP Vasodilation Vasodilation cGMP->Vasodilation leads to

Nebivolol-Induced Nitric Oxide Signaling Pathway

References

Application of 4-Hydroxy Nebivolol in Competitive Binding Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebivolol is a third-generation beta-blocker recognized for its high selectivity for the β1-adrenergic receptor and its unique vasodilatory effects, which are mediated by nitric oxide (NO).[1][2] A crucial aspect of understanding the complete pharmacological profile of nebivolol lies in the characterization of its metabolites. 4-Hydroxy nebivolol is a primary and active metabolite of nebivolol, formed predominantly by the cytochrome P450 isoform CYP2D6.[3] This metabolite significantly contributes to the beta-blocking effects of the parent drug.[4][5] Therefore, studying the interaction of 4-Hydroxy nebivolol with adrenergic receptors through competitive binding experiments is essential for a comprehensive evaluation of nebivolol's mechanism of action and overall therapeutic effect.

These application notes provide a detailed protocol for conducting competitive binding assays to determine the binding affinity and selectivity of 4-Hydroxy nebivolol for β-adrenergic receptors.

Data Presentation: Binding Affinities

While specific binding affinity values (Ki) for 4-Hydroxy nebivolol are not extensively documented in publicly available literature, the data for the parent compound, nebivolol, provide a crucial reference point. The beta-blocking activity of nebivolol is a combined effect of the parent drug and its active metabolites.[4] In vitro studies using serum containing nebivolol and its metabolites have demonstrated a significant and selective inhibition of radioligand binding to β1-adrenoceptors over β2-adrenoceptors.[3] This indicates that 4-Hydroxy nebivolol possesses significant β1-selective blocking properties.

For comparative purposes, the binding affinities of nebivolol and its enantiomers are presented below.

CompoundReceptor SubtypeKi (nM)Species/Tissue
Nebivolol (racemate)β1-Adrenergic0.9Rabbit Lung
(S,R,R,R)-enantiomerβ1-Adrenergic--
(R,S,S,S)-enantiomerβ1-Adrenergic175-fold lower than (S,R,R,R)-
Nebivolol (racemate)S1A20-

Table 1: Binding affinities of Nebivolol and its stereoisomers. Data sourced from publicly available research.[6]

Signaling Pathways

The primary mechanism of action for 4-Hydroxy nebivolol, contributing to the effects of nebivolol, is the blockade of β1-adrenergic receptors. This antagonism inhibits the downstream signaling cascade mediated by cyclic adenosine monophosphate (cAMP).[3] In cardiomyocytes, activation of the β1-receptor by catecholamines normally stimulates adenylyl cyclase, leading to increased intracellular cAMP levels. This, in turn, activates protein kinase A (PKA), resulting in the phosphorylation of various proteins that increase heart rate and contractility. By blocking the β1-receptor, 4-Hydroxy nebivolol attenuates this pathway, leading to a reduction in heart rate and myocardial contractility.[3]

The parent compound, nebivolol, also exhibits vasodilatory effects through a distinct pathway involving β3-adrenergic receptor agonism and subsequent activation of endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO).[1] While the d-enantiomer of nebivolol is primarily responsible for the β1-blockade, the l-enantiomer contributes to the NO-mediated vasodilation.[3] The specific contribution of 4-Hydroxy nebivolol to this vasodilatory pathway is an area for further investigation.

cluster_beta1 β1-Adrenergic Receptor Signaling cluster_inhibition Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Binds to G_Protein_s Gs Protein Beta1_Receptor->G_Protein_s Activates AC Adenylyl Cyclase G_Protein_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Heart Increased Heart Rate & Contractility PKA->Cellular_Response_Heart Phosphorylates targets leading to Hydroxy_Nebivolol 4-Hydroxy Nebivolol Hydroxy_Nebivolol->Beta1_Receptor Blocks

Figure 1: β1-Adrenergic signaling pathway and inhibition by 4-Hydroxy Nebivolol.

Experimental Protocols

Competitive Radioligand Binding Assay for β-Adrenergic Receptors

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound, such as 4-Hydroxy nebivolol, for β1 and β2-adrenergic receptors.

1. Materials and Reagents:

  • Test Compound: 4-Hydroxy nebivolol hydrochloride

  • Radioligand: [³H]Dihydroalprenolol (DHA) or [¹²⁵I]Iodocyanopindolol (ICYP) - non-selective β-adrenergic antagonists.

  • Receptor Source: Membranes prepared from tissues or cells expressing β1 and β2-adrenergic receptors (e.g., turkey erythrocyte membranes for β1 and rat erythrocyte membranes for β2, or transfected cell lines like CHO or HEK293 expressing human β1 or β2 receptors).[7]

  • Selective Antagonists (for receptor subtype determination):

    • β1-selective: CGP 20712A

    • β2-selective: ICI 118,551

  • Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold binding buffer.

  • Non-specific Binding Control: A high concentration of a non-labeled β-adrenergic antagonist (e.g., 10 µM propranolol).

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Counter and Scintillation Fluid.

  • 96-well plates.

2. Experimental Workflow Diagram:

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Receptor_Membranes Prepare Receptor Membrane Homogenates Assay_Plate_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Test Compound Receptor_Membranes->Assay_Plate_Setup Test_Compound_Dilutions Prepare Serial Dilutions of 4-Hydroxy Nebivolol Test_Compound_Dilutions->Assay_Plate_Setup Radioligand_Prep Prepare Radioligand Working Solution Radioligand_Prep->Assay_Plate_Setup Incubation_Step Add Receptor Membranes, Radioligand, and Test Compound/ Buffer/Propranolol to wells. Incubate to reach equilibrium (e.g., 60 min at room temp) Assay_Plate_Setup->Incubation_Step Filtration Rapidly filter contents of wells through glass fiber filters Incubation_Step->Filtration Washing Wash filters with cold wash buffer to remove unbound radioligand Filtration->Washing Drying_Counting Dry filters, add scintillation fluid, and count radioactivity in a scintillation counter Washing->Drying_Counting Data_Plotting Plot % Inhibition vs. log[4-Hydroxy Nebivolol] Drying_Counting->Data_Plotting IC50_Determination Determine IC50 value from the competition curve Data_Plotting->IC50_Determination Ki_Calculation Calculate Ki value using the Cheng-Prusoff equation IC50_Determination->Ki_Calculation

Figure 2: Experimental workflow for a competitive radioligand binding assay.

3. Assay Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of 4-Hydroxy nebivolol in the binding buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand in binding buffer to a working concentration that is typically at or below its Kd for the receptor.

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB): Add receptor membranes, radioligand, and binding buffer.

    • Non-specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

    • Competitive Binding: Add receptor membranes, radioligand, and varying concentrations of 4-Hydroxy nebivolol.

    • Run all conditions in triplicate.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[7] The optimal incubation time should be determined in preliminary experiments.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.[7]

    • Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Radioactivity Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of 4-Hydroxy nebivolol. The data should form a sigmoidal curve.

  • Determine IC50:

    • The IC50 is the concentration of 4-Hydroxy nebivolol that inhibits 50% of the specific binding of the radioligand. This value is determined from the competition curve using non-linear regression analysis.

  • Calculate Ki:

    • The Ki (inhibition constant) is the affinity of the competitor (4-Hydroxy nebivolol) for the receptor. It is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

5. Determining Selectivity:

  • To determine the selectivity of 4-Hydroxy nebivolol for β1 versus β2 receptors, perform the competitive binding assay using receptor preparations that predominantly express either β1 or β2 receptors. The ratio of the Ki values (Ki β2 / Ki β1) will indicate the selectivity for the β1 receptor.

Conclusion

The study of 4-Hydroxy nebivolol's interaction with β-adrenergic receptors is fundamental to a complete understanding of the pharmacological actions of nebivolol. The provided protocol for competitive radioligand binding assays offers a robust framework for researchers to determine the binding affinity and selectivity of this key active metabolite. Such data are invaluable for drug development professionals in characterizing the full therapeutic profile of nebivolol and can guide the discovery of new cardiovascular drugs with improved efficacy and safety profiles. Further research to elucidate the specific binding kinetics and functional consequences of 4-Hydroxy nebivolol at β-adrenergic receptor subtypes is warranted.

References

Application Notes and Protocols for In Vitro Studies on 4-Hydroxy Nebivolol Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy nebivolol is the primary and pharmacologically active metabolite of nebivolol, a third-generation beta-blocker with vasodilatory properties.[1][2] Understanding the in vitro pharmacological profile of this metabolite is crucial for a comprehensive assessment of nebivolol's mechanism of action, efficacy, and potential for drug-drug interactions. These application notes provide detailed protocols for key in vitro experiments to characterize the activity of 4-Hydroxy nebivolol hydrochloride.

Nebivolol is administered as a racemate of two enantiomers, d-nebivolol and l-nebivolol. The d-enantiomer is primarily responsible for the selective β1-adrenergic receptor blockade, while the l-enantiomer contributes to the vasodilatory effects mediated by nitric oxide (NO).[1] 4-Hydroxy nebivolol, formed through CYP2D6-mediated metabolism, contributes significantly to the beta-blocking effects of the parent drug.[1][2]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₂H₂₆ClF₂NO₅MedChemExpress, GlpBio
Molecular Weight457.9 g/mol MedChemExpress, GlpBio
AppearanceWhite to off-white solidGeneric
SolubilitySoluble in DMSO[3]
StorageStore at -20°C[3]

Key In Vitro Assays

This document outlines the protocols for the following essential in vitro assays:

  • Beta-1 Adrenergic Receptor Binding Assay: To determine the binding affinity and selectivity of this compound for the β1-adrenergic receptor.

  • Cellular Cyclic AMP (cAMP) Assay: To functionally assess the antagonist activity of this compound at the β1-adrenergic receptor.

  • Endothelial Nitric Oxide (NO) Production Assay: To investigate the effect of this compound on nitric oxide production in endothelial cells.

  • Metabolic Stability Assay in Human Liver Microsomes: To evaluate the metabolic stability of this compound.

  • Cytotoxicity Assay: To determine the potential cytotoxic effects of this compound on relevant cell lines.

Beta-1 Adrenergic Receptor Binding Assay

This assay determines the binding affinity (Ki) of this compound to the β1-adrenergic receptor using a competitive radioligand binding approach.

Signaling Pathway

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane Ligand 4-Hydroxy Nebivolol (Antagonist) Receptor β1-Adrenergic Receptor Ligand->Receptor Binds to receptor Radioligand Radioligand ([3H]CGP-12177) Radioligand->Receptor Competes for binding

Diagram 1. Competitive binding at the β1-adrenergic receptor.

Experimental Protocol

Materials:

  • This compound

  • Membrane preparations from cells expressing human β1-adrenergic receptors (e.g., CHO or HEK293 cells)

  • Radioligand: [³H]CGP-12177 (a β1/β2-adrenergic antagonist)

  • Non-labeled competitor for non-specific binding: Propranolol

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • This compound at various concentrations or vehicle control.

    • [³H]CGP-12177 (at a final concentration close to its Kd).

    • Membrane preparation (protein concentration to be optimized).

    • For non-specific binding wells, add a high concentration of propranolol.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Quantitative Data

Assumption: As a primary active metabolite, the β1-adrenergic receptor binding affinity of 4-Hydroxy nebivolol is assumed to be comparable to that of d-nebivolol.

CompoundReceptorRadioligandKi (nM)Reference
4-Hydroxy Nebivolol HCl (estimated) β1-Adrenergic[³H]CGP-12177~0.9[3]
d-Nebivololβ1-Adrenergic[³H]CGP-121770.9[3]
Propranolol (control)β1-Adrenergic[³H]CGP-12177~1.5Generic

Cellular Cyclic AMP (cAMP) Assay

This functional assay measures the ability of this compound to antagonize the agonist-induced production of cyclic AMP (cAMP), a downstream second messenger of β1-adrenergic receptor activation.

Signaling Pathway

cAMP_Pathway cluster_cell Cardiomyocyte Agonist Isoproterenol (Agonist) Receptor β1-Adrenergic Receptor Agonist->Receptor Antagonist 4-Hydroxy Nebivolol (Antagonist) Antagonist->Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC

Diagram 2. β1-adrenergic receptor-mediated cAMP signaling pathway.

Experimental Protocol

Materials:

  • This compound

  • Cell line expressing human β1-adrenergic receptors (e.g., CHO-K1 or HEK293 cells)

  • β-adrenergic agonist: Isoproterenol

  • Cell culture medium and supplements

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate and culture until they reach the desired confluency.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes in the presence of a PDE inhibitor.

  • Stimulate the cells with a fixed concentration of isoproterenol (typically EC₅₀ to EC₈₀) for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

Data Analysis:

  • Generate a standard curve for cAMP if required by the assay kit.

  • Calculate the percentage of inhibition of the isoproterenol-induced cAMP production by this compound at each concentration.

  • Plot the percentage of inhibition against the logarithm of the concentration of this compound.

  • Determine the IC₅₀ value using non-linear regression analysis.

Expected Quantitative Data

Assumption: The functional antagonist potency of 4-Hydroxy nebivolol is expected to be in a similar range to that of d-nebivolol.

CompoundCell LineAgonistIC₅₀ (nM)Reference
4-Hydroxy Nebivolol HCl (estimated) CHO-β1Isoproterenol~15-25[4]
d-NebivololRat Cardiac MyocytesNoradrenaline15[4]
Atenolol (control)Rat Cardiac MyocytesNoradrenaline~154[4]

Endothelial Nitric Oxide (NO) Production Assay

This assay evaluates the ability of this compound to stimulate the production of nitric oxide (NO) in endothelial cells, a key mechanism for its vasodilatory effects.

Experimental Workflow

NO_Production_Workflow A Culture Endothelial Cells (e.g., HUVECs) B Treat cells with 4-Hydroxy Nebivolol HCl A->B C Collect cell culture supernatant B->C D Measure Nitrite/Nitrate levels (Griess Assay) C->D E Data Analysis D->E

Diagram 3. Workflow for measuring NO production.

Experimental Protocol

Materials:

  • This compound

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Griess Reagent System for nitrite/nitrate measurement

  • Nitrate reductase (for converting nitrate to nitrite)

  • 96-well plates

Procedure:

  • Culture HUVECs in 96-well plates until confluent.

  • Replace the culture medium with a fresh, serum-free medium.

  • Treat the cells with various concentrations of this compound or vehicle control. A positive control such as acetylcholine or bradykinin can be used.

  • Incubate for a specified period (e.g., 30 minutes to 24 hours).

  • Collect the cell culture supernatant.

  • To measure total NO production, convert nitrate in the supernatant to nitrite using nitrate reductase.

  • Add Griess reagents to the supernatant and incubate at room temperature to allow for color development.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Data Analysis:

  • Calculate the concentration of nitrite in each sample.

  • Plot the fold increase in NO production compared to the vehicle control against the concentration of this compound.

  • Determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

Expected Quantitative Data
CompoundCell LineEffect on NO ProductionConcentration for Significant EffectReference
4-Hydroxy Nebivolol HCl Endothelial CellsSignificant IncreaseLikely in the micromolar range[5]
NebivololEndothelial CellsSignificant Increase1 µM[5]
Atenolol (control)Endothelial CellsNo significant effectUp to 10 µM[5]

Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the intrinsic clearance of this compound by human liver microsomal enzymes, primarily Cytochrome P450s.

Experimental Workflow

Metabolic_Stability_Workflow A Incubate 4-Hydroxy Nebivolol HCl with Human Liver Microsomes & NADPH B Take samples at different time points A->B C Quench reaction with organic solvent B->C D Analyze remaining compound by LC-MS/MS C->D E Determine half-life and intrinsic clearance D->E

Diagram 4. Workflow for metabolic stability assay.

Experimental Protocol

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile or methanol (for quenching)

  • LC-MS/MS system

Procedure:

  • Pre-warm a solution of HLMs in phosphate buffer at 37°C.

  • Add this compound to the microsomal solution at a final concentration of typically 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction and precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the concentration of the remaining this compound using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t₁/₂) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) in µL/min/mg microsomal protein.

Expected Quantitative Data

Note: As 4-Hydroxy nebivolol is already a metabolite, its metabolic stability might be higher than the parent drug, nebivolol. The following are representative values.

CompoundSystemHalf-life (t₁/₂) (min)Intrinsic Clearance (CLint) (µL/min/mg)
4-Hydroxy Nebivolol HCl Human Liver Microsomes> 60Low
Verapamil (High clearance control)Human Liver Microsomes< 10High
Warfarin (Low clearance control)Human Liver Microsomes> 60Low

Cytotoxicity Assay

This assay determines the concentration of this compound that causes a 50% reduction in cell viability (IC₅₀) in a relevant cell line.

Experimental Protocol

Materials:

  • This compound

  • Relevant cell line (e.g., HepG2 for hepatotoxicity, or a cardiomyocyte cell line like AC16)

  • Cell culture medium and supplements

  • MTT or similar viability reagent (e.g., MTS, XTT)

  • Solubilization solution (e.g., DMSO or acidified isopropanol for MTT)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Treat the cells with a range of concentrations of this compound or vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the concentration of this compound.

  • Determine the IC₅₀ value using non-linear regression analysis.

Expected Quantitative Data
CompoundCell LineIncubation TimeIC₅₀ (µM)
4-Hydroxy Nebivolol HCl HepG248 hours> 50
Doxorubicin (Positive control)HepG248 hours< 10

Conclusion

These detailed protocols provide a robust framework for the comprehensive in vitro characterization of this compound. The data generated from these studies will be invaluable for understanding its contribution to the overall pharmacological profile of nebivolol, aiding in drug development and regulatory submissions. It is recommended to always include appropriate positive and negative controls in each experiment to ensure data validity.

References

Troubleshooting & Optimization

Identifying degradation products of 4-Hydroxy nebivolol under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy nebivolol. The information provided is based on studies conducted on nebivolol and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of 4-Hydroxy nebivolol under stress conditions?

Based on forced degradation studies of nebivolol, 4-Hydroxy nebivolol is expected to degrade under acidic, alkaline, and oxidative conditions.[1][2] Under photolytic and thermal stress, nebivolol has shown to be relatively stable. The degradation pathways likely involve hydrolysis and oxidation of the molecule.

Q2: Which analytical techniques are most suitable for identifying and quantifying the degradation products of 4-Hydroxy nebivolol?

Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly used techniques for the separation and quantification of nebivolol and its degradation products.[1][3][4] For structural elucidation of the degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool.

Q3: How can I troubleshoot poor separation of degradation products in my HPLC/UPLC analysis?

Poor separation can be due to several factors. Consider the following troubleshooting steps:

  • Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., methanol, acetonitrile) to the aqueous buffer. A gradient elution may provide better separation than an isocratic one.

  • pH of the Mobile Phase: The pH can significantly affect the retention of ionizable compounds. Experiment with different pH values of the buffer.

  • Column Chemistry: Ensure you are using an appropriate column (e.g., C18). If co-elution persists, try a column with a different stationary phase.

  • Flow Rate: Optimizing the flow rate can improve peak resolution.

Troubleshooting Guides

Issue: Significant degradation of 4-Hydroxy nebivolol is observed under acidic conditions.

Possible Cause: 4-Hydroxy nebivolol, similar to nebivolol, is susceptible to acid hydrolysis.[1][5]

Solution:

  • Neutralize the Sample: After acid stress testing, neutralize the sample with a suitable base (e.g., 0.1 N NaOH) before analysis to prevent further degradation on the analytical column.[6]

  • Control Stress Conditions: Reduce the duration of acid exposure or the concentration of the acid to achieve a target degradation of 5-20% for optimal analysis of degradation products.

Issue: Multiple unknown peaks appear in the chromatogram after oxidative stress testing.

Possible Cause: 4-Hydroxy nebivolol is likely to degrade in the presence of oxidizing agents, forming several byproducts.[1][2][3]

Solution:

  • Identify the Degradants: Use a hyphenated technique like LC-MS/MS to identify the mass of the degradation products and propose their structures.

  • Optimize Oxidant Concentration: Adjust the concentration of the oxidizing agent (e.g., hydrogen peroxide) to control the extent of degradation. Studies on nebivolol have used concentrations ranging from 3% to 30% H2O2.[1][3]

Experimental Protocols

Forced Degradation Studies

The following protocols are based on established methods for nebivolol and can be adapted for 4-Hydroxy nebivolol.[1][3][6]

1. Acid Hydrolysis:

  • Dissolve 4-Hydroxy nebivolol in a suitable solvent (e.g., methanol).

  • Add an equal volume of 0.1 N Hydrochloric Acid (HCl).

  • Heat the solution at 80°C for 2 hours.[1]

  • Cool the solution to room temperature and neutralize with 0.1 N Sodium Hydroxide (NaOH).

  • Dilute with the mobile phase to the desired concentration for analysis.

2. Alkaline Hydrolysis:

  • Dissolve 4-Hydroxy nebivolol in a suitable solvent.

  • Add an equal volume of 0.1 N Sodium Hydroxide (NaOH).

  • Heat the solution at 80°C for 2 hours.[1]

  • Cool the solution to room temperature and neutralize with 0.1 N Hydrochloric Acid (HCl).

  • Dilute with the mobile phase for analysis.

3. Oxidative Degradation:

  • Dissolve 4-Hydroxy nebivolol in a suitable solvent.

  • Add an equal volume of 3% Hydrogen Peroxide (H₂O₂).

  • Keep the solution at room temperature for a specified period (e.g., 30 minutes to 24 hours), monitoring the degradation.[2]

  • Dilute with the mobile phase for analysis.

4. Thermal Degradation:

  • Expose the solid drug substance to dry heat in an oven at a controlled temperature (e.g., 90°C) for a specified duration (e.g., 2 hours).[1]

  • Dissolve the stressed sample in a suitable solvent and dilute with the mobile phase for analysis.

5. Photolytic Degradation:

  • Expose a solution of 4-Hydroxy nebivolol to UV light (e.g., 254 nm) for a defined period.

  • Analyze the sample by HPLC/UPLC to assess for any degradation.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Nebivolol

Stress ConditionReagent/MethodDurationTemperature% Degradation (Nebivolol)Reference
Acidic Hydrolysis0.1 N HCl2 hours80°CSusceptible[1]
Alkaline Hydrolysis0.1 N NaOH2 hours80°C20%[1]
Oxidative Degradation3% H₂O₂2 hours80°CPartial[1]
Neutral HydrolysisWater2 hours80°CPartial[1]
Thermal DegradationDry Heat2 hours90°CPartial[1]
Photolytic DegradationUV light (254 nm)7 daysAmbientStable

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Start Dissolve_4HN Dissolve 4-Hydroxy Nebivolol Start->Dissolve_4HN Acid Acidic (0.1N HCl, 80°C, 2h) Dissolve_4HN->Acid Apply Stress Alkali Alkaline (0.1N NaOH, 80°C, 2h) Oxidative Oxidative (3% H2O2, RT) Thermal Thermal (90°C, 2h) Photolytic Photolytic (UV light) Neutralize Neutralize (for Acid/Alkali) Acid->Neutralize Alkali->Neutralize Dilute Dilute with Mobile Phase Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute Analyze HPLC/UPLC Analysis Dilute->Analyze Characterize LC-MS/MS Characterization Analyze->Characterize Identify Unknowns End End Characterize->End

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_acid Acidic Hydrolysis cluster_alkali Alkaline Hydrolysis cluster_oxidation Oxidative Degradation 4HN 4-Hydroxy Nebivolol DP_Acid Acid Degradation Product(s) 4HN->DP_Acid H+ DP_Alkali Alkaline Degradation Product(s) 4HN->DP_Alkali OH- DP_Ox Oxidative Degradation Product(s) 4HN->DP_Ox [O]

Caption: Potential degradation pathways of 4-Hydroxy Nebivolol.

References

How to improve the solubility of 4-Hydroxy nebivolol for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Hydroxy nebivolol for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving 4-Hydroxy nebivolol in my aqueous assay buffer. What is the recommended starting solvent?

A1: 4-Hydroxy nebivolol hydrochloride is known to be soluble in dimethyl sulfoxide (DMSO).[1] For in vitro assays, it is recommended to first prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted to the final desired concentration in your aqueous assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to cells.[2]

Q2: What is the maximum final concentration of DMSO that is safe for my cell-based assay?

A2: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity.[2] However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration used in your assay.

Q3: My 4-Hydroxy nebivolol precipitates when I dilute the DMSO stock solution into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Optimize DMSO Concentration: Ensure you are using the lowest possible volume of the DMSO stock to achieve your final concentration.

  • Use Co-solvents: Consider using a mixture of solvents. For instance, preparing the stock in a combination of DMSO and ethanol or polyethylene glycol (PEG) might improve solubility upon aqueous dilution.[3][4]

  • pH Adjustment: The solubility of nebivolol, the parent compound, is pH-dependent, with higher solubility at acidic pH.[5] Experimenting with the pH of your assay buffer (if your experimental design allows) may improve the solubility of 4-Hydroxy nebivolol.

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[6][7]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.[8][9][10]

Q4: Are there alternatives to DMSO for solubilizing 4-Hydroxy nebivolol?

A4: Yes, other organic solvents can be used, though their compatibility with your specific assay must be verified. Nebivolol has been shown to be soluble in methanol and N,N-dimethylformamide (DMF), and sparingly soluble in ethanol, propylene glycol, and polyethylene glycol (PEG).[3][4] When using any organic solvent, it is essential to include a vehicle control in your experiments to account for any solvent-induced effects.

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Buffer

This guide provides a systematic approach to troubleshooting the precipitation of 4-Hydroxy nebivolol upon dilution into aqueous buffers for in vitro assays.

Workflow for Improving Solubility

SolubilityWorkflow cluster_troubleshooting Troubleshooting Strategies start Start: 4-Hydroxy nebivolol powder stock_prep Prepare 10-50 mM stock in 100% DMSO start->stock_prep dilution Dilute stock to final concentration in aqueous buffer stock_prep->dilution observe Observe for precipitation dilution->observe success Success: Proceed with assay observe->success No Precipitation troubleshoot Precipitation Occurs: Troubleshoot observe->troubleshoot Precipitation ph_adjust Adjust Buffer pH (if possible) troubleshoot->ph_adjust cosolvent Use Co-solvents (e.g., Ethanol, PEG 400) troubleshoot->cosolvent surfactant Add Surfactant (e.g., Tween 80) troubleshoot->surfactant cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrin

Caption: A decision workflow for solubilizing 4-Hydroxy nebivolol.

Quantitative Data Summary

Solvent/SystemSolubility of NebivololReference
WaterPoorly soluble (0.0403 mg/mL)[11]
MethanolSoluble[3]
Dimethyl sulfoxide (DMSO)Soluble[4]
N,N-dimethylformamideSoluble[4]
EthanolSparingly soluble[3][4]
Propylene glycolSparingly soluble[3][4]
Polyethylene glycol (PEG 400)Sparingly soluble[3][4]
Oleic acid30.72 ± 4.74 mg/mL[11]
Castor oil12.71 ± 1.28 mg/mL[11]

Experimental Protocols

Protocol 1: Preparation of 4-Hydroxy Nebivolol Stock Solution using DMSO

This protocol describes the preparation of a 10 mM stock solution of 4-Hydroxy nebivolol in DMSO.

Materials:

  • This compound (MW: 457.9 g/mol )[1]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh out 4.58 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add 1 mL of 100% DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a general method for using HP-β-CD to enhance the solubility of 4-Hydroxy nebivolol in an aqueous buffer.

Signaling Pathway of Cyclodextrin Action

CyclodextrinAction cluster_before Before Complexation cluster_complexation Complexation cluster_after After Complexation drug_insoluble 4-Hydroxy nebivolol (Poorly Soluble) water Aqueous Buffer drug_insoluble->water Precipitates drug_insoluble2 4-Hydroxy nebivolol cyclodextrin HP-β-Cyclodextrin (Hydrophilic exterior, hydrophobic interior) complex Inclusion Complex (Soluble) drug_insoluble2->cyclodextrin Encapsulation water2 Aqueous Buffer complex->water2 Dissolves

Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.

Materials:

  • 4-Hydroxy nebivolol

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., PBS)

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 1-10% (w/v).

  • Add the powdered 4-Hydroxy nebivolol directly to the HP-β-CD solution to achieve the desired final concentration.

  • Vortex the mixture vigorously for 5 minutes.

  • Place the mixture in a water bath sonicator for 15-30 minutes to facilitate the formation of the inclusion complex.

  • Visually inspect the solution for clarity. If particulates remain, the solution can be filtered through a 0.22 µm syringe filter.

  • It is recommended to perform a phase solubility study to determine the optimal concentration of HP-β-CD for solubilizing 4-Hydroxy nebivolol.

References

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of 4-Hydroxy Nebivolol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 4-Hydroxy nebivolol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of 4-Hydroxy nebivolol?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis of 4-Hydroxy nebivolol.[1][4]

Q2: What are the common sources of matrix effects in bioanalytical LC-MS/MS methods?

A2: Common sources of matrix effects include phospholipids from cell membranes, salts, proteins, and metabolites that co-elute with the analyte of interest.[5] In the analysis of 4-Hydroxy nebivolol, endogenous compounds in plasma or urine can interfere with its ionization in the mass spectrometer source.

Q3: How can I determine if my 4-Hydroxy nebivolol assay is experiencing matrix effects?

A3: The presence of matrix effects can be evaluated using the post-extraction addition method.[6] This involves comparing the response of the analyte in a standard solution to the response of the analyte spiked into a blank matrix sample that has already undergone the extraction procedure.[6] A significant difference between the two responses indicates the presence of matrix effects. The U.S. Food and Drug Administration (FDA) provides guidance on the validation of bioanalytical methods, which includes the assessment of matrix effects.[7][8]

Q4: What are the regulatory expectations regarding matrix effect evaluation?

A4: Regulatory agencies like the FDA require that bioanalytical methods be validated to ensure they are free from significant matrix effects.[7][9][10] This typically involves assessing the matrix effect in at least six different lots of the biological matrix.[7] The coefficient of variation (CV%) of the matrix factor across these lots should be within an acceptable range, typically ≤15%.[8]

Troubleshooting Guide

Issue: Poor reproducibility of 4-Hydroxy nebivolol quantification.

This could be a sign of variable matrix effects between different samples or batches.

Troubleshooting Steps:

  • Evaluate Sample Preparation: Inefficient sample cleanup is a primary cause of matrix effects.[3][5][11] Consider optimizing your sample preparation method.

    • Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering components.[5]

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract. Optimizing the pH and solvent polarity can improve the removal of interferences.[5]

    • Solid-Phase Extraction (SPE): Offers a more selective cleanup and can significantly reduce matrix effects.[11]

  • Chromatographic Separation: Ensure that 4-Hydroxy nebivolol is chromatographically separated from the bulk of the matrix components.

    • Modify Gradient Elution: Adjusting the mobile phase gradient can help to separate the analyte from interfering compounds.[12]

    • Change Column Chemistry: Using a different column with alternative selectivity may improve separation.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 4-Hydroxy nebivolol is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[1] If a specific SIL-IS is not available, a structural analog may be used, but its ability to track the analyte's behavior should be thoroughly validated.

Quantitative Data Summary

The following table summarizes acceptable criteria for recovery and matrix effect based on regulatory guidelines.

ParameterAcceptance CriteriaReference
Recovery Consistent, precise, and reproducible.--INVALID-LINK--
Matrix Factor The coefficient of variation (CV%) of the IS-normalized matrix factor from at least six different matrix lots should not be greater than 15%.[8]
Precision and Accuracy For each matrix lot, the accuracy should be within ±15% of the nominal concentration, and the precision should not be greater than 15%.[8]

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Extraction Addition

Objective: To quantitatively assess the presence and extent of matrix effects.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of 4-Hydroxy nebivolol in the mobile phase at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spiked Sample): Extract blank biological matrix (e.g., plasma) from at least six different sources. After the final extraction step, spike the extract with 4-Hydroxy nebivolol to the same final concentration as in Set A.

    • Set C (Matrix Blank): Analyze the extracted blank matrix to check for interferences at the retention time of 4-Hydroxy nebivolol.

  • Analyze the samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF): MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

  • Calculate the IS-Normalized Matrix Factor (if an internal standard is used): IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)

  • Evaluate the results:

    • An MF or IS-Normalized MF value of 1 indicates no matrix effect.

    • A value < 1 indicates ion suppression.

    • A value > 1 indicates ion enhancement.

    • The CV% of the MF or IS-Normalized MF across the different matrix lots should be ≤15%.

Visualizations

TroubleshootingWorkflow cluster_Start Start cluster_Investigation Investigation cluster_Mitigation Mitigation Strategies cluster_Validation Validation cluster_End End start Inconsistent 4-Hydroxy Nebivolol Results assess_me Assess Matrix Effect (Post-Extraction Addition) start->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_sp Optimize Sample Prep (LLE, SPE) me_present->optimize_sp Yes end Method Validated me_present->end No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled IS optimize_lc->use_sil_is revalidate Re-evaluate Matrix Effect use_sil_is->revalidate validation_passed Validation Passed? revalidate->validation_passed validation_passed->optimize_sp No validation_passed->end Yes

Caption: Troubleshooting workflow for matrix effects in LC-MS/MS analysis.

ExperimentalWorkflow cluster_Preparation Sample Preparation cluster_Analysis Analysis & Calculation cluster_Evaluation Evaluation set_a Set A: Neat Standard analysis LC-MS/MS Analysis set_a->analysis set_b Set B: Post-Spiked Matrix set_b->analysis set_c Set C: Matrix Blank set_c->analysis calculation Calculate Matrix Factor analysis->calculation evaluation Assess Results (Suppression/Enhancement, CV%) calculation->evaluation

Caption: Experimental workflow for assessing matrix effects.

References

Method refinement for extraction of 4-Hydroxy nebivolol from urine samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for the refinement of methods for extracting 4-Hydroxy nebivolol from urine samples. This guide includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why is enzymatic hydrolysis a necessary step for analyzing 4-Hydroxy nebivolol in urine?

A1: In the body, 4-Hydroxy nebivolol is often conjugated with glucuronic acid to form a more water-soluble glucuronide metabolite, facilitating its excretion in urine.[1][2] This conjugated form may not be readily detectable or accurately quantifiable by typical analytical methods like RP-HPLC. Enzymatic hydrolysis, using β-glucuronidase, cleaves the glucuronide group, converting the metabolite back to its parent form (4-Hydroxy nebivolol), which can then be efficiently extracted and analyzed.[3]

Q2: What are the critical parameters to optimize for enzymatic hydrolysis?

A2: The efficiency of enzymatic hydrolysis is dependent on several factors that should be optimized for your specific assay. These include the choice of β-glucuronidase enzyme, the pH of the reaction buffer, the incubation temperature, and the duration of the incubation.[3][4] For instance, some recombinant β-glucuronidases can achieve complete hydrolysis in a shorter time and at room temperature compared to traditional enzyme preparations.[5][6][7]

Q3: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for my samples?

A3: Both SPE and LLE are viable methods for extracting 4-Hydroxy nebivolol from urine. SPE often provides cleaner extracts and can be more easily automated, making it suitable for high-throughput applications.[8] LLE is a more classical and cost-effective technique that can be highly effective but may be more labor-intensive and use larger volumes of organic solvents.[9] The choice will depend on your laboratory's resources, sample throughput, and the required purity of the final extract.

Q4: What type of SPE sorbent is most appropriate for 4-Hydroxy nebivolol?

A4: A mixed-mode sorbent with both reversed-phase and cation exchange properties is often ideal for extracting analytes like 4-Hydroxy nebivolol, which has both hydrophobic character and a basic amine group. A C18 sorbent can also be effective, particularly if the pH of the sample is adjusted to ensure the analyte is in a neutral form to enhance hydrophobic retention.

Q5: How can I improve the recovery of 4-Hydroxy nebivolol during extraction?

A5: To improve recovery, ensure that all steps of the extraction protocol are optimized. For SPE, this includes proper conditioning of the sorbent, appropriate sample loading flow rate, and using a wash solvent that is strong enough to remove interferences without eluting the analyte. The elution solvent must be strong enough to fully desorb the analyte from the sorbent.[8][10] For LLE, optimizing the pH of the aqueous phase and the choice of organic solvent is crucial. Performing multiple extractions with smaller volumes of solvent is generally more effective than a single extraction with a large volume.

Experimental Workflow & Protocols

The overall workflow for the extraction and analysis of 4-Hydroxy nebivolol from urine samples is depicted below. This process involves enzymatic hydrolysis to deconjugate the metabolite, followed by extraction to isolate it from the complex urine matrix, and finally, analysis by a suitable chromatographic technique.

cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Urine_Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Hydrolysis->LLE Option 2 Analysis LC-MS/MS or HPLC-FLD Analysis SPE->Analysis LLE->Analysis

Caption: General workflow for 4-Hydroxy nebivolol extraction from urine.

Protocol 1: Enzymatic Hydrolysis

This protocol is a crucial first step to cleave the glucuronide moiety from 4-Hydroxy nebivolol.

  • Sample Preparation: Centrifuge the urine sample to pellet any particulate matter.

  • Buffer Addition: To 1 mL of the urine supernatant, add a suitable buffer (e.g., 0.5 M acetate buffer, pH 5.0).

  • Enzyme Addition: Add β-glucuronidase (from a source like Helix pomatia or a recombinant enzyme). The amount of enzyme should be optimized, but a starting point is typically 2000-5000 units per mL of urine.[4]

  • Incubation: Incubate the mixture. Typical conditions are 37°C for 4-18 hours.[4] For some rapid recombinant enzymes, incubation can be as short as 10-30 minutes at room temperature.[5][6]

  • Termination: Stop the reaction by adding a basic solution (e.g., 1 M NaOH) to raise the pH, which will denature the enzyme.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol uses a mixed-mode cation exchange cartridge.

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through the sorbent.

  • Equilibration: Equilibrate the cartridge with 2 mL of the same buffer used for hydrolysis (e.g., 0.5 M acetate buffer, pH 5.0).

  • Sample Loading: Load the hydrolyzed urine sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). A high flow rate may result in poor retention of the analyte.[11]

  • Washing: Wash the cartridge to remove interferences.

    • Wash 1: 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Wash 2: 2 mL of an acidic solution (e.g., 0.1 M acetic acid) to remove basic impurities that are weaker than the analyte.

  • Elution: Elute the 4-Hydroxy nebivolol with 2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base will neutralize the charge on the analyte, releasing it from the cation exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for the analytical method.

Protocol 3: Liquid-Liquid Extraction (LLE)
  • pH Adjustment: Adjust the pH of the hydrolyzed urine sample to be basic (pH 9-10) using a suitable base (e.g., 1 M NaOH). This will ensure that the 4-Hydroxy nebivolol is in its neutral, uncharged form.

  • Solvent Addition: Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).

  • Extraction: Vortex the mixture vigorously for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Repeat (Optional but Recommended): Repeat the extraction (steps 2-5) with a fresh aliquot of organic solvent to improve recovery.

  • Evaporation and Reconstitution: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.

Data Presentation

The following tables summarize representative quantitative data for the extraction and analysis of hydroxylated metabolites from urine, which can be used as a benchmark for method development for 4-Hydroxy nebivolol.

Table 1: Comparison of Extraction Techniques

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Mean Recovery 80-95%75-90%
Reproducibility (%RSD) < 10%< 15%
Solvent Consumption LowHigh
Processing Time per Sample ~20 minutes~30 minutes
Automation Potential HighLow

Note: Data is representative and may vary based on the specific protocol and analyte.

Table 2: Typical HPLC-MS/MS Parameters for Analysis

ParameterSetting
Column C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transition m/z 422 -> 404 (for 4-OH-nebivolol)[12]

Troubleshooting Guide

Problem Problem Observed LowRecovery Low Analyte Recovery Problem->LowRecovery InconsistentResults Inconsistent Results Problem->InconsistentResults DirtyExtract Dirty Extract / High Background Problem->DirtyExtract Cause_Hydrolysis Incomplete Hydrolysis LowRecovery->Cause_Hydrolysis Cause_SPE_Conditioning Improper SPE Conditioning LowRecovery->Cause_SPE_Conditioning Cause_SPE_Loading SPE Loading Flow Rate Too High LowRecovery->Cause_SPE_Loading Cause_Wash Wash Solvent Too Strong LowRecovery->Cause_Wash Cause_Elution Elution Solvent Too Weak LowRecovery->Cause_Elution Cause_LLE_pH Incorrect LLE pH LowRecovery->Cause_LLE_pH InconsistentResults->Cause_Hydrolysis Cause_Drying SPE Bed Drying Out InconsistentResults->Cause_Drying DirtyExtract->Cause_LLE_pH Cause_Wash_Weak Wash Solvent Too Weak DirtyExtract->Cause_Wash_Weak Sol_Hydrolysis Optimize enzyme conc., temp, or time Cause_Hydrolysis->Sol_Hydrolysis Sol_SPE_Conditioning Ensure proper wetting of sorbent Cause_SPE_Conditioning->Sol_SPE_Conditioning Sol_SPE_Loading Decrease flow rate (1-2 mL/min) Cause_SPE_Loading->Sol_SPE_Loading Sol_Wash Decrease organic content of wash solvent Cause_Wash->Sol_Wash Sol_Elution Increase organic content or add modifier (e.g., NH4OH) Cause_Elution->Sol_Elution Sol_LLE_pH Verify pH is optimal for analyte state Cause_LLE_pH->Sol_LLE_pH Sol_Drying Do not let sorbent go dry before sample loading Cause_Drying->Sol_Drying Sol_Wash_Weak Increase organic content of wash solvent Cause_Wash_Weak->Sol_Wash_Weak

Caption: Troubleshooting logic for common extraction issues.

Nebivolol Signaling Pathway

Nebivolol exhibits a dual mechanism of action that distinguishes it from other beta-blockers. It selectively blocks beta-1 adrenergic receptors in the heart, and it also promotes vasodilation through a nitric oxide (NO)-dependent pathway.

cluster_0 Cardiac Myocyte cluster_1 Endothelial Cell Nebivolol_Heart Nebivolol (d-enantiomer) Beta1_Receptor β1-Adrenergic Receptor Nebivolol_Heart->Beta1_Receptor Blocks Heart_Effect ↓ Heart Rate ↓ Contractility Beta1_Receptor->Heart_Effect Inhibits effect of norepinephrine Nebivolol_Vessel Nebivolol (l-enantiomer) Beta3_Receptor β3-Adrenergic Receptor Nebivolol_Vessel->Beta3_Receptor Stimulates eNOS eNOS Beta3_Receptor->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation

Caption: Dual signaling pathway of Nebivolol's action.

References

Minimizing ion suppression in bioanalytical methods for 4-Hydroxy nebivolol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in the bioanalytical analysis of 4-Hydroxy nebivolol.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for 4-Hydroxy nebivolol analysis?

A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from a biological sample (e.g., plasma, urine) interfere with the ionization of the target analyte, 4-Hydroxy nebivolol, in the mass spectrometer's ion source. This interference can lead to reduced signal intensity, poor sensitivity, and inaccurate quantification. As 4-Hydroxy nebivolol is a metabolite, it is often present at low concentrations, making the analysis particularly susceptible to the negative impacts of ion suppression.

Q2: What are the common causes of ion suppression in LC-MS/MS analysis of 4-Hydroxy nebivolol?

A2: Common causes of ion suppression include phospholipids from cell membranes, salts from buffers, and other endogenous molecules present in the biological matrix. These substances can compete with 4-Hydroxy nebivolol for ionization, alter the droplet formation and evaporation in the electrospray ionization (ESI) source, or contaminate the ion source.

Q3: How can I detect and assess ion suppression in my method?

A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a solution of 4-Hydroxy nebivolol is continuously infused into the LC flow after the analytical column. A blank matrix sample is then injected. Any dip in the constant baseline signal of 4-Hydroxy nebivolol indicates the retention time at which co-eluting matrix components are causing ion suppression.

Q4: Which sample preparation technique is best for minimizing ion suppression for 4-Hydroxy nebivolol?

A4: The choice of sample preparation technique significantly impacts the degree of ion suppression. While protein precipitation (PPT) is a simple and common method, it is often less effective at removing phospholipids, a major source of ion suppression. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts. For nebivolol, some studies have reported that LLE resulted in the absence of matrix effects, while others have found SPE to provide the cleanest samples with the least matrix effect. Given that 4-Hydroxy nebivolol is more polar than its parent compound, a careful evaluation of these techniques is recommended.

Q5: Can chromatographic conditions be optimized to reduce ion suppression?

A5: Yes, optimizing chromatographic conditions is a crucial step. By improving the separation of 4-Hydroxy nebivolol from interfering matrix components, the risk of ion suppression can be significantly reduced. This can be achieved by adjusting the mobile phase composition, gradient profile, and flow rate, or by using a different stationary phase to enhance selectivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low signal intensity or poor sensitivity for 4-Hydroxy nebivolol Significant ion suppression from co-eluting matrix components.1. Improve Sample Preparation: Switch from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interferences. 2. Optimize Chromatography: Modify the LC gradient to better separate 4-Hydroxy nebivolol from the suppression zone. Consider a different analytical column with alternative selectivity. 3. Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering components below the level where they cause significant suppression.
High variability in results between samples (poor precision) Inconsistent ion suppression across different biological samples.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 4-Hydroxy nebivolol is the most effective way to compensate for variable matrix effects as it will be affected by suppression in the same way as the analyte. 2. Enhance Sample Cleanup: Implement a more robust and consistent sample preparation method (e.g., SPE) to minimize variability in the matrix.
Gradual decrease in signal intensity over a batch of injections Buildup of matrix components on the analytical column or in the MS ion source.1. Implement a Column Wash Step: Include a high-organic wash step at the end of each chromatographic run to elute strongly retained matrix components. 2. Use a Diverter Valve: Divert the LC flow to waste during the elution of highly concentrated, unretained matrix components at the beginning of the run to prevent them from entering the mass spectrometer. 3. Regularly Clean the Ion Source: Follow the manufacturer's recommendations for routine cleaning and maintenance of the MS ion source.

Experimental Protocols

Protocol 1: Evaluation of Ion Suppression using Post-Column Infusion
  • Prepare a standard solution of 4-Hydroxy nebivolol at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Set up the LC-MS/MS system with the analytical column in place.

  • Using a T-connector, infuse the 4-Hydroxy nebivolol standard solution into the mobile phase flow post-column at a low flow rate (e.g., 10 µL/min) via a syringe pump.

  • Allow the system to equilibrate until a stable baseline signal for 4-Hydroxy nebivolol is observed.

  • Inject a blank, extracted biological matrix sample (prepared using your current method).

  • Monitor the 4-Hydroxy nebivolol signal for any deviations from the stable baseline. A significant drop in the signal indicates ion suppression at that retention time.

Protocol 2: Comparative Analysis of Sample Preparation Techniques
  • Protein Precipitation (PPT):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Analyze the supernatant.

  • Liquid-Liquid Extraction (LLE):

    • To 200 µL of plasma, add a suitable internal standard.

    • Alkalinize the sample (e.g., with a small volume of 1M NaOH).

    • Add 1 mL of an appropriate organic solvent (e.g., a mixture of diisopropyl ether and dichloromethane).

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Freeze the aqueous layer and transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.

    • Load the pre-treated plasma sample.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the 4-Hydroxy nebivolol with a suitable elution solvent (e.g., methanol containing a small percentage of ammonia).

    • Evaporate the eluate and reconstitute in the mobile phase.

Quantitative Data Summary

The following table summarizes the reported effectiveness of different sample preparation methods for the analysis of the parent drug, nebivolol, which can serve as a starting point for optimizing the method for 4-Hydroxy nebivolol.

Sample Preparation Method Reported Matrix Effect for Nebivolol Reference
Liquid-Liquid Extraction (LLE)Matrix effect was absent.[1]
Solid-Phase Extraction (SPE)Yielded cleaner sample with the least matrix effect compared to LLE.[2]
Protein Precipitation (PPT)No interference was obtained due to matrix components in a specific method for nebivolol and labetalol.[3]

Visual Guides

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Potential Solutions Problem Inaccurate or Variable 4-Hydroxy Nebivolol Results CheckIS Is a Stable Isotope-Labeled Internal Standard Used? Problem->CheckIS AssessMatrixEffect Perform Post-Column Infusion Experiment CheckIS->AssessMatrixEffect Yes ImplementIS Implement SIL-IS CheckIS->ImplementIS No OptimizeSamplePrep Optimize Sample Preparation AssessMatrixEffect->OptimizeSamplePrep Suppression Detected OptimizeChroma Optimize Chromatography AssessMatrixEffect->OptimizeChroma Suppression Co-elutes with Analyte PPT Protein Precipitation (PPT) OptimizeSamplePrep->PPT LLE Liquid-Liquid Extraction (LLE) OptimizeSamplePrep->LLE SPE Solid-Phase Extraction (SPE) OptimizeSamplePrep->SPE

Caption: Troubleshooting workflow for ion suppression.

SamplePrepComparison cluster_input Input cluster_methods Sample Preparation Methods cluster_output Expected Outcome PlasmaSample Plasma Sample containing 4-Hydroxy Nebivolol PPT Protein Precipitation (e.g., Acetonitrile) PlasmaSample->PPT LLE Liquid-Liquid Extraction (e.g., Ether/DCM) PlasmaSample->LLE SPE Solid-Phase Extraction (e.g., Mixed-Mode Cation Exchange) PlasmaSample->SPE PPT_out High Phospholipids Higher Ion Suppression Risk PPT->PPT_out LLE_out Reduced Phospholipids Lower Ion Suppression Risk LLE->LLE_out SPE_out Low Phospholipids Lowest Ion Suppression Risk SPE->SPE_out

Caption: Comparison of sample preparation techniques.

References

Technical Support Center: Optimization of Fragmentation Parameters for 4-Hydroxy Nebivolol in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of mass spectrometry fragmentation parameters for 4-Hydroxy nebivolol.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion (m/z) for 4-Hydroxy nebivolol in positive ion mode mass spectrometry?

The theoretical monoisotopic mass of nebivolol is approximately 405.18 g/mol . With the addition of a hydroxyl group (-OH) and a proton for positive ionization ([M+H]⁺), the expected precursor ion for 4-Hydroxy nebivolol is m/z 422.1774.[1][2] It is crucial to confirm this mass in a full scan or precursor ion scan experiment.

Q2: What are the most likely product ions for 4-Hydroxy nebivolol for developing a Multiple Reaction Monitoring (MRM) method?

While specific MRM transitions for 4-Hydroxy nebivolol are not widely published, we can predict the most probable product ions based on the known fragmentation of the parent drug, nebivolol. The most intense and stable product ion for nebivolol is typically m/z 151.1, which corresponds to the 6-fluoro-3,4-dihydro-2H-1-benzopyran moiety.[3] Due to the stability of this fragment, it is highly recommended as a primary product ion for 4-Hydroxy nebivolol as well. Other potential product ions can be identified by performing a product ion scan on the precursor ion of m/z 422.2.

Q3: How do I optimize the collision energy for 4-Hydroxy nebivolol?

Collision energy (CE) is a critical parameter for achieving optimal fragmentation and sensitivity. A generic starting point for small molecules is often between 10-40 eV. However, the optimal CE should be determined empirically for your specific instrument and experimental conditions.

Experimental Protocol for Collision Energy Optimization:

  • Prepare a standard solution of 4-Hydroxy nebivolol of a known concentration.

  • Infuse the solution directly into the mass spectrometer or perform a liquid chromatography (LC) injection.

  • Set up a product ion scan experiment for the precursor ion of 4-Hydroxy nebivolol (m/z 422.2).

  • Acquire a series of spectra while ramping the collision energy in small increments (e.g., 2-5 eV steps) across a relevant range (e.g., 5-50 eV).

  • Monitor the intensity of the desired product ion (e.g., m/z 151.1) at each CE value.

  • Plot the product ion intensity as a function of collision energy to generate a CE profile.

  • The optimal collision energy is the value that produces the highest and most stable signal for the product ion.

Q4: What is the role of cone voltage and how can I optimize it for 4-Hydroxy nebivolol analysis?

The cone voltage (also referred to as orifice voltage or declustering potential) influences the transmission of ions from the atmospheric pressure region to the vacuum region of the mass spectrometer and can induce in-source fragmentation.[4] Optimizing the cone voltage can significantly improve the signal intensity of the precursor ion.

Experimental Protocol for Cone Voltage Optimization:

  • Using a standard solution of 4-Hydroxy nebivolol, perform a direct infusion or LC injection.

  • Set the mass spectrometer to monitor the precursor ion (m/z 422.2) in a full scan or selected ion monitoring (SIM) mode.

  • Vary the cone voltage in small increments (e.g., 5-10 V) over a typical range (e.g., 10-80 V).

  • Record the intensity of the precursor ion at each cone voltage setting.

  • Plot the precursor ion intensity against the cone voltage.

  • The optimal cone voltage is the value that yields the maximum precursor ion intensity without causing excessive in-source fragmentation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no signal for 4-Hydroxy nebivolol precursor ion (m/z 422.2) Inefficient ionization.- Optimize the electrospray voltage (typically 2.5-4.5 kV for positive mode).[5]- Adjust the mobile phase pH to promote protonation (e.g., add 0.1% formic acid).- Check for ion suppression from the sample matrix or mobile phase contaminants.[6][7]
Incorrect mass setting.- Verify the mass calibration of the instrument.- Ensure the theoretical mass of 4-Hydroxy nebivolol ([M+H]⁺ ≈ 422.1774) is correctly entered.[1][2]
Weak or unstable product ion signal in MS/MS Suboptimal collision energy.- Perform a collision energy optimization experiment as described in the FAQs.
Poor precursor ion transmission.- Optimize the cone voltage to maximize the precursor ion intensity.
Incorrect product ion selection.- Perform a product ion scan to identify the most abundant and stable fragment ions for 4-Hydroxy nebivolol.
High background noise or interfering peaks Contaminated mobile phase or LC system.- Use high-purity LC-MS grade solvents and additives.- Flush the LC system thoroughly.- Consider using a guard column.
Matrix effects from the biological sample.- Implement a more effective sample preparation method (e.g., solid-phase extraction) to remove interfering substances.
Poor chromatographic peak shape Inappropriate LC column or mobile phase.- Select a column with suitable chemistry for retaining and separating nebivolol and its metabolites (e.g., C18).- Optimize the mobile phase composition and gradient profile.
Column overload.- Reduce the injection volume or dilute the sample.

Data Presentation

Table 1: Mass Spectrometry Parameters for Nebivolol and Predicted Parameters for 4-Hydroxy Nebivolol

Analyte Precursor Ion (m/z) Predicted/Known Product Ion (m/z) Recommended Starting Collision Energy (eV) Recommended Starting Cone Voltage (V)
Nebivolol406.2151.1[3]20 - 3520 - 40
4-Hydroxy nebivolol422.2[1][2]151.1 (predicted)25 - 4025 - 45

Note: The recommended starting parameters for 4-Hydroxy nebivolol are based on typical values for similar small molecules and should be empirically optimized for your specific instrument and experimental conditions.

Experimental Protocols & Workflows

Below are diagrams illustrating the key experimental workflows for optimizing fragmentation parameters.

Optimization_Workflow Workflow for Optimizing Fragmentation Parameters cluster_preparation Sample Preparation cluster_cone_voltage Cone Voltage Optimization cluster_collision_energy Collision Energy Optimization cluster_mrm MRM Method Development prep Prepare 4-Hydroxy Nebivolol Standard Solution cv_infuse Infuse/Inject Standard prep->cv_infuse cv_scan Acquire Precursor Ion Scan (Varying Cone Voltage) cv_infuse->cv_scan cv_plot Plot Intensity vs. Cone Voltage cv_scan->cv_plot cv_opt Determine Optimal Cone Voltage cv_plot->cv_opt ce_infuse Infuse/Inject Standard with Optimal Cone Voltage cv_opt->ce_infuse ce_scan Acquire Product Ion Scan (Varying Collision Energy) ce_infuse->ce_scan ce_plot Plot Intensity vs. Collision Energy ce_scan->ce_plot ce_opt Determine Optimal Collision Energy ce_plot->ce_opt mrm_setup Set Up MRM Method with Optimized Parameters ce_opt->mrm_setup mrm_validate Validate Method (Sensitivity, Linearity, etc.) mrm_setup->mrm_validate

Caption: A logical workflow for the systematic optimization of cone voltage and collision energy, leading to the development of a robust MRM method for 4-Hydroxy nebivolol.

Troubleshooting_Logic Troubleshooting Low Signal Intensity cluster_precursor_no Precursor Ion Absent cluster_precursor_yes Precursor Ion Present cluster_product_no Product Ion Signal OK cluster_product_yes Low Product Ion Signal start Low/No Signal for 4-Hydroxy Nebivolol check_precursor Is the precursor ion (m/z 422.2) visible in full scan mode? start->check_precursor check_ionization Optimize Ion Source (E-spray, Gas Flow, Temp) check_precursor->check_ionization No check_product Is the product ion signal (e.g., m/z 151.1) low in product ion scan? check_precursor->check_product Yes check_mobile_phase Adjust Mobile Phase pH check_ionization->check_mobile_phase check_ms_cal Verify Mass Calibration check_mobile_phase->check_ms_cal mrm_issue Check MRM transition settings (dwell time, etc.) check_product->mrm_issue No optimize_ce Optimize Collision Energy check_product->optimize_ce Yes optimize_cv Optimize Cone Voltage optimize_ce->optimize_cv

Caption: A decision tree to guide researchers in troubleshooting low signal intensity issues for 4-Hydroxy nebivolol in mass spectrometry experiments.

References

Validation & Comparative

A Comparative Analysis of Beta-Blocking Potency: Nebivolol vs. 4-Hydroxy Nebivolol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the beta-blocking potency of the third-generation beta-blocker, nebivolol, and its primary active metabolite, 4-hydroxy nebivolol. This document synthesizes available experimental data to offer an objective comparison of their performance at beta-adrenergic receptors.

Introduction

Nebivolol is a highly selective β1-adrenergic receptor antagonist used in the treatment of hypertension.[1] It is administered as a racemic mixture of d- and l-enantiomers.[2] The d-enantiomer is primarily responsible for its potent and selective β1-blocking activity.[2] Nebivolol undergoes extensive metabolism in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of several metabolites, including the pharmacologically active 4-hydroxy nebivolol.[1][2] These hydroxylated metabolites are known to contribute to the overall beta-blocking effect of the drug.[1][3] This guide will delve into a comparative analysis of the beta-blocking potency of the parent drug, nebivolol, and its 4-hydroxy metabolite.

Data Presentation: Beta-Adrenergic Receptor Binding Affinity

CompoundReceptorParameterValue (nM)Species/Tissue
Nebivolol β1Ki0.9Rabbit Lung
β2Ki45Rabbit Lung
Selectivity Ratio (β2/β1)50

Table 1: In vitro binding affinity of Nebivolol for β1 and β2-adrenergic receptors. The Ki value represents the inhibition constant, indicating the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The selectivity ratio is calculated by dividing the Ki for β2 by the Ki for β1, with a higher ratio indicating greater β1 selectivity.

Experimental Protocols

The determination of the binding affinity of compounds to beta-adrenergic receptors is typically conducted through in vitro radioligand binding assays. Below is a generalized protocol for such an experiment.

Radioligand Binding Assay for β1 and β2-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of a test compound (e.g., nebivolol or 4-hydroxy nebivolol) for β1 and β2-adrenergic receptors.

Materials:

  • Receptor Source: Membranes prepared from tissues or cells expressing β1 and β2-adrenergic receptors (e.g., rabbit lung for β1, rat lung for β2).

  • Radioligand: A non-selective or selective radiolabeled antagonist, such as [3H]CGP-12177 or [3H]dihydroalprenolol.

  • Selective Antagonists (for determining subtype selectivity): A β1-selective antagonist (e.g., CGP 20712-A) and a β2-selective antagonist (e.g., ICI 118-551).

  • Test Compounds: Nebivolol, 4-hydroxy nebivolol, and reference beta-blockers.

  • Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., MgCl2).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction containing the receptors. Resuspend the membrane pellet in the assay buffer.

  • Competition Binding Assay:

    • In a series of tubes, incubate a fixed concentration of the radioligand with increasing concentrations of the unlabeled test compound.

    • To determine non-specific binding, a separate set of tubes is prepared with the radioligand and a high concentration of a non-labeled antagonist (e.g., propranolol).

    • To determine binding to specific receptor subtypes, incubations are performed in the presence of a saturating concentration of a selective antagonist for the other subtype. For example, to measure binding to β1 receptors, a high concentration of a β2-selective antagonist is included.

  • Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of beta-adrenergic receptors and the general workflow of a radioligand binding assay.

G cluster_0 β-Adrenergic Receptor Signaling cluster_1 Antagonist Action Agonist Agonist (e.g., Epinephrine) BetaReceptor β-Adrenergic Receptor Agonist->BetaReceptor Binds to GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate) PKA->CellularResponse Phosphorylates Target Proteins Antagonist Antagonist (Nebivolol / 4-OH Nebivolol) Antagonist->BetaReceptor Blocks Binding

Caption: Beta-adrenergic receptor signaling pathway and antagonist action.

G cluster_workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation binding 2. Competition Binding Incubation prep->binding filtration 3. Filtration binding->filtration counting 4. Scintillation Counting filtration->counting analysis 5. Data Analysis (IC50 -> Ki) counting->analysis

Caption: Experimental workflow for a radioligand binding assay.

Discussion

The available data indicates that nebivolol is a potent and highly selective β1-adrenergic receptor antagonist.[7] While direct quantitative data for 4-hydroxy nebivolol is lacking in the reviewed literature, it is consistently reported to be an active metabolite that contributes to the overall beta-blocking effect of nebivolol.[1][2] The clinical observation that the therapeutic efficacy of nebivolol is similar in both extensive and poor CYP2D6 metabolizers, despite significant differences in parent drug concentrations, strongly supports the significant contribution of its active metabolites, including 4-hydroxy nebivolol, to its pharmacological action.[4]

Further research is warranted to fully characterize the beta-blocking potency and selectivity of 4-hydroxy nebivolol and other metabolites of nebivolol. Such studies would provide a more complete understanding of the pharmacological profile of nebivolol and could inform future drug development efforts.

References

Navigating the Analytical Landscape for 4-Hydroxy Nebivolol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Currently, high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques for the quantification of nebivolol and its metabolites.[1][2] These methods offer the high sensitivity and selectivity required for analysis in complex biological matrices.

Comparative Analysis of Validated Analytical Methods for Nebivolol

The following tables summarize the validation parameters from several published HPLC and LC-MS/MS methods for the determination of nebivolol. This data provides a benchmark for the expected performance of a well-validated analytical method for a related compound like 4-Hydroxy nebivolol hydrochloride.

Table 1: HPLC Methods for Nebivolol Quantification

ParameterMethod 1[3]Method 2[4]Method 3[5]
Linearity Range 0.25-8.0 µg/mL10-150 µg/mL10-50 ppm
Accuracy (% Recovery) >99.8%Not SpecifiedNot Specified
Precision (% RSD) <4.82% (Intra-day & Inter-day)Not Specified<2% (Intra-day & Inter-day)
LOD 0.10 µg/mL2.0 µg/mL0.15 ppm
LOQ 0.25 µg/mL10 µg/mL0.5 ppm

Table 2: LC-MS/MS Methods for Nebivolol Quantification in Human Plasma

ParameterMethod 1[6]Method 2[7]Method 3[8]
Linearity Range 50-5000 pg/mL20.0-6000 pg/mL10-4000 pg/mL
Accuracy (% Bias) 87.00-100.40%Within ±15%Not Specified
Precision (% RSD) 0.33-8.67%Within ±15%0.7-8.2%
LOD Not SpecifiedNot SpecifiedNot Specified
LOQ Not Specified20.0 pg/mL10 pg/mL
Recovery 67.67%Not Specified87.71%

Experimental Protocols: Foundational Methodologies

While a specific, validated protocol for this compound is not available, the following outlines a typical experimental approach for the quantification of nebivolol in biological matrices, which can be adapted for its metabolite.

Sample Preparation: Protein Precipitation (for Plasma Samples)
  • To 500 µL of plasma sample, add a precipitating agent (e.g., acetonitrile, methanol) in a 2:1 or 3:1 ratio.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions (LC-MS/MS)
  • HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system is typically used for rapid and efficient separation.

  • Column: A reversed-phase C18 column is commonly employed.[6][8]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate buffer) and an organic phase (e.g., acetonitrile or methanol) is often used.[6][8]

  • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is typical.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is generally used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and internal standard. For nebivolol, a common transition is m/z 406.2 → 151.0.[8]

Visualizing the Path to Validation

The following diagrams illustrate the key workflows in the validation of an analytical method.

analytical_method_validation_workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Experimental Validation cluster_documentation Phase 3: Documentation define_scope Define Scope & Purpose select_method Select Analytical Technique define_scope->select_method develop_protocol Develop Draft Protocol select_method->develop_protocol specificity Specificity / Selectivity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Stability robustness->stability analyze_data Analyze & Interpret Data stability->analyze_data validation_report Prepare Validation Report analyze_data->validation_report

Caption: A typical workflow for the full validation of an analytical method.

signaling_pathway_placeholder cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry Chromatographic_Separation->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition

Caption: Experimental workflow for bioanalytical sample processing and analysis.

Conclusion

While a dedicated, fully validated analytical method for this compound remains to be published, the extensive literature on the parent compound, nebivolol, provides a solid foundation for researchers. The presented data and protocols for HPLC and LC-MS/MS methods for nebivolol can guide the development and validation of a robust and reliable assay for its hydroxylated metabolite. The key to a successful validation will be a systematic approach, as outlined in the provided workflow, ensuring that the developed method is specific, linear, accurate, precise, and robust for its intended purpose.

References

Comparing the pharmacokinetic profiles of nebivolol in poor vs extensive metabolizers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of nebivolol's pharmacokinetic profiles in individuals with differing metabolic capacities reveals significant variations in drug exposure, underscoring the influence of genetic factors on drug disposition. These differences, primarily driven by the activity of the cytochrome P450 2D6 (CYP2D6) enzyme, result in markedly higher plasma concentrations and a longer duration of action in poor metabolizers compared to their extensive metabolizer counterparts.

Nebivolol, a third-generation beta-blocker, is distinguished by its high selectivity for β1-adrenergic receptors and its ability to induce vasodilation through the nitric oxide pathway.[1] Its metabolism is predominantly governed by the genetically polymorphic CYP2D6 enzyme.[2][3] This leads to two distinct phenotypes: extensive metabolizers (EMs), who possess normal enzyme function, and poor metabolizers (PMs), who have deficient CYP2D6 activity.[2] This divergence in metabolic capability significantly impacts the pharmacokinetic profile of nebivolol.

Quantitative Pharmacokinetic Comparison

The pharmacokinetic parameters of nebivolol exhibit substantial differences between poor and extensive metabolizers. Following oral administration, poor metabolizers show a significantly higher systemic exposure to the drug. The area under the plasma concentration-time curve (AUC), a measure of total drug exposure, is approximately 15-fold greater in PMs than in EMs.[2][4][5][6][7] Similarly, the peak plasma concentration (Cmax) of d-nebivolol, the active isomer, is about 5-fold higher in PMs.[8]

The elimination half-life of nebivolol is also considerably prolonged in poor metabolizers, extending to as long as 30–50 hours, compared to approximately 10–12 hours in extensive metabolizers.[2][3][8] This delayed clearance in PMs is a direct consequence of their reduced metabolic capacity. Despite these pronounced pharmacokinetic differences, studies have indicated that the antihypertensive efficacy and overall tolerability of nebivolol are not significantly different between the two groups, which may be attributed to the contribution of active hydroxylated metabolites in EMs.[9][10]

Pharmacokinetic ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Fold Difference (PMs vs. EMs)
AUC (Area Under the Curve) Lower~15-fold higher[2][4][5][6][7]15
Cmax (Peak Plasma Concentration) of d-nebivolol Lower~5-fold higher[8]5
Elimination Half-life (t½) ~10-12 hours[2][3][8]~19-50 hours[2][8]~1.7 - 5
Oral Bioavailability ~12%[10]~96%[10]8

Experimental Protocols

The data presented in this guide are derived from clinical studies employing standardized methodologies to assess the pharmacokinetics of nebivolol. A common experimental design involves the following steps:

1. Subject Recruitment and Phenotyping: Healthy adult volunteers are recruited for the studies.[2] Participants are phenotyped or genotyped for CYP2D6 activity to classify them as either extensive or poor metabolizers.[9] This is often done using probe drugs like debrisoquine or dextromethorphan, or through genetic testing.[2]

2. Drug Administration: A single oral dose of 5 mg of racemic nebivolol is administered to the subjects.[2][9] Food intake is typically standardized as it does not significantly affect nebivolol's absorption.[2][3]

3. Blood Sampling: Serial blood samples are collected from each participant at predetermined time points over a period of at least 48 to 72 hours post-dose to capture the full pharmacokinetic profile.

4. Bioanalytical Method: Plasma concentrations of nebivolol and its metabolites (such as 4-OH-nebivolol) are determined using validated analytical methods, such as high-pressure liquid chromatography (HPLC) or radioimmunoassay.[2][11]

5. Pharmacokinetic Analysis: Non-compartmental pharmacokinetic analysis is performed on the plasma concentration-time data to determine key parameters including Cmax, Tmax (time to reach Cmax), AUC, and elimination half-life.[2]

6. Statistical Analysis: Statistical tests are employed to compare the pharmacokinetic parameters between the poor and extensive metabolizer groups.[2] The metabolic ratio, calculated from the AUC of nebivolol to its hydroxylated metabolite, is often used to confirm the phenotypic classification.[2]

Nebivolol Metabolism Pathway

The primary metabolic pathway for nebivolol involves hydroxylation and subsequent glucuronidation, with CYP2D6 playing a central role in the initial hydroxylation step.[8][12] In extensive metabolizers, nebivolol is efficiently converted to its active hydroxylated metabolites.[12] In contrast, poor metabolizers have a significantly reduced capacity for this conversion, leading to a greater reliance on other metabolic routes like direct glucuronidation of the parent drug.[12]

Nebivolol_Metabolism cluster_EM Extensive Metabolizers (EMs) cluster_PM Poor Metabolizers (PMs) EM_Nebivolol Nebivolol EM_Hydroxylated Active Hydroxylated Metabolites (e.g., 4-OH-nebivolol) EM_Nebivolol->EM_Hydroxylated CYP2D6 (Major Pathway) EM_Glucuronides Inactive Glucuronides EM_Hydroxylated->EM_Glucuronides Glucuronidation PM_Nebivolol Nebivolol PM_Glucuronides Inactive Glucuronides PM_Nebivolol->PM_Glucuronides Direct Glucuronidation (Major Pathway) PM_Hydroxylated Minimal Hydroxylated Metabolites PM_Nebivolol->PM_Hydroxylated CYP2D6 (Deficient) Oral_Admin Oral Administration of Nebivolol Oral_Admin->EM_Nebivolol Oral_Admin->PM_Nebivolol

Caption: Metabolic fate of nebivolol in extensive vs. poor metabolizers.

References

Unveiling the Structure of 4-Hydroxy Nebivolol: A Comparative Guide to NMR and MS Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of drug metabolites is a critical step in understanding a compound's efficacy, safety, and metabolic fate. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the two cornerstone analytical techniques for this purpose, focusing on the specific case of 4-hydroxy nebivolol, a primary active metabolite of the beta-blocker nebivolol.

This document will delve into the experimental protocols for both NMR and MS, present quantitative data in structured tables, and explore alternative analytical methods. Visual diagrams generated using the DOT language will illustrate key workflows and pathways to facilitate a deeper understanding of these complex analytical processes.

At a Glance: NMR vs. MS for Metabolite Identification

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, yet distinct, techniques for structural elucidation.[1][2][3] NMR provides detailed information about the chemical environment of atoms within a molecule, offering unambiguous structural confirmation.[3][4] In contrast, MS excels in sensitivity and is adept at determining the molecular weight and elemental composition of a compound and its fragments.[1][4] The combination of these two techniques often provides the most comprehensive structural insights.[2]

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Measures the magnetic properties of atomic nuclei.Measures the mass-to-charge ratio of ionized molecules.
Information Provided Detailed 3D structure, stereochemistry, and connectivity of atoms.Molecular weight, elemental formula, and fragmentation patterns.
Sensitivity Lower (micromolar to millimolar range).Higher (picomolar to femtomolar range).
Sample Preparation Minimal, non-destructive.Often requires derivatization, is destructive.
Quantification Inherently quantitative.Requires calibration curves for accurate quantification.
Throughput Lower.Higher.

In-Depth Analysis with Mass Spectrometry

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (LC-HR-MS) is the workhorse for identifying and quantifying drug metabolites in complex biological matrices.

Experimental Protocol: In Vitro Metabolism and LC-HR-MS Analysis

1. In Vitro Metabolism using Human Liver Microsomes (HLM):

To generate 4-hydroxy nebivolol and other metabolites, an in vitro incubation with HLM is performed. The following is a typical protocol:

  • Incubation Mixture: A solution containing nebivolol (e.g., 10 µM), human liver microsomes (e.g., 0.5 mg/mL), and a NADPH-regenerating system in phosphate buffer (pH 7.4) is prepared.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: The reaction is quenched by adding a cold organic solvent, such as acetonitrile.

  • Sample Preparation: The quenched mixture is centrifuged to precipitate proteins, and the supernatant is collected for LC-HR-MS analysis.

2. LC-HR-MS Analysis:

  • Chromatographic Separation: The supernatant is injected into a UHPLC system equipped with a C18 column. A gradient elution is typically used with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: The eluent from the HPLC is introduced into a high-resolution mass spectrometer (e.g., Q-TOF). Data is acquired in positive electrospray ionization (ESI+) mode, collecting both full scan MS and data-dependent MS/MS spectra.

Quantitative Data: Nebivolol and its Metabolites

The following table summarizes the key mass spectrometric data for nebivolol and its major hydroxylated metabolites.

CompoundReaction TypeRetention Time (min)Measured m/z ([M+H]⁺)Molecular Formula
Nebivolol-6.21406.1815C₂₂H₂₅F₂NO₄
4-Hydroxy Nebivolol Alicyclic Hydroxylation5.35422.1764C₂₂H₂₅F₂NO₅
Aromatic Hydroxy NebivololAromatic Hydroxylation5.08422.1764C₂₂H₂₅F₂NO₅
Dihydroxy NebivololDihydroxylation3.98438.1713C₂₂H₂₅F₂NO₆
Mass Spectral Fragmentation

The structural elucidation by MS/MS relies on the characteristic fragmentation patterns of the parent and metabolite ions. For nebivolol (m/z 406.18), a key fragmentation involves the cleavage of the ether linkage and the loss of a fluorobenzopyran moiety, resulting in a product ion at m/z 151.0. The 4-hydroxy nebivolol metabolite (m/z 422.17) exhibits a similar fragmentation pattern, with the product ions shifted by 16 Da, corresponding to the addition of an oxygen atom.

The Power of NMR for Unambiguous Structure Confirmation

While MS provides strong evidence for the presence of 4-hydroxy nebivolol, NMR spectroscopy is required for its definitive structural confirmation, including the precise location of the hydroxyl group and the stereochemistry.

Experimental Protocol: NMR Analysis
  • Sample Preparation: For NMR analysis, a pure, isolated sample of the metabolite is required. This is typically achieved through preparative chromatography. The isolated metabolite is then dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • NMR Experiments: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). These experiments include:

    • 1D ¹H NMR: To identify the number and chemical environment of protons.

    • 1D ¹³C NMR: To identify the number and chemical environment of carbon atoms.

    • 2D COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for connecting different parts of the molecule.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Predicted NMR Data for 4-Hydroxy Nebivolol

Note: Extensive searches of the scientific literature did not yield experimentally determined and assigned ¹H and ¹³C NMR data for 4-hydroxy nebivolol. The following data is based on predictive algorithms and should be used for illustrative purposes only. Experimental verification is essential for definitive structural assignment.

Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆:

ProtonPredicted Chemical Shift (ppm)
Aromatic Protons6.5 - 7.2
-CH-OH (alkoxy)4.5 - 5.0
-CH-OH (benzylic)4.0 - 4.5
-CH₂-N-2.8 - 3.5
-CH₂- (alicyclic)1.8 - 2.8

Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆:

CarbonPredicted Chemical Shift (ppm)
Aromatic Carbons110 - 160
-CH-OH (alkoxy)70 - 80
-CH-OH (benzylic)65 - 75
-CH₂-N-45 - 55
-CH₂- (alicyclic)20 - 40

Alternative and Complementary Techniques

While NMR and MS are the primary tools, other techniques can provide valuable complementary information or serve as alternatives in specific scenarios.

TechniquePrincipleApplication in Metabolite ElucidationAdvantagesLimitations
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase.Separation of stereoisomers of nebivolol and its metabolites.[5]Essential for determining the stereochemical fate of a drug.Requires specialized and often expensive columns.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in a capillary.Analysis of polar and charged metabolites.[1]High separation efficiency, minimal sample consumption.[1]Lower sensitivity and loading capacity compared to HPLC.
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups present in the metabolite.Rapid and non-destructive.Provides limited structural detail compared to NMR and MS.

Visualizing the Workflow and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involved in the structural elucidation of 4-hydroxy nebivolol.

workflow cluster_sample_prep Sample Generation & Preparation cluster_analysis Analytical Techniques cluster_elucidation Structural Elucidation in_vitro In Vitro Metabolism (Human Liver Microsomes) extraction Metabolite Extraction (e.g., Protein Precipitation) in_vitro->extraction lc_ms LC-MS/MS or LC-HR-MS Analysis extraction->lc_ms nmr NMR Spectroscopy (after isolation) extraction->nmr Isolation ms_data Mass & Fragmentation Data lc_ms->ms_data nmr_data 1D & 2D NMR Spectra nmr->nmr_data structure Structure of 4-Hydroxy Nebivolol ms_data->structure nmr_data->structure

Caption: Workflow for the structural elucidation of 4-hydroxy nebivolol.

fragmentation nebivolol Nebivolol [M+H]⁺ = 406.18 fragment1 Fragment Ion m/z = 151.0 nebivolol->fragment1 Loss of C₁₃H₁₅FNO₃ hydroxy_nebivolol 4-Hydroxy Nebivolol [M+H]⁺ = 422.17 fragment2 Fragment Ion m/z = 167.0 hydroxy_nebivolol->fragment2 Loss of C₁₃H₁₅FNO₄

Caption: Simplified MS/MS fragmentation of nebivolol and 4-hydroxy nebivolol.

Conclusion

The structural elucidation of drug metabolites like 4-hydroxy nebivolol is a multifaceted process that relies heavily on the synergistic use of advanced analytical techniques. Mass spectrometry, with its high sensitivity, is indispensable for the initial detection and quantification of metabolites in complex biological matrices. However, for unambiguous structural confirmation and stereochemical assignment, the detailed information provided by Nuclear Magnetic Resonance spectroscopy is paramount. While alternative techniques such as chiral chromatography, capillary electrophoresis, and FT-IR spectroscopy offer valuable complementary data, the combination of MS and NMR remains the gold standard for comprehensive metabolite characterization in drug development. The detailed protocols and comparative data presented in this guide provide a foundational understanding for researchers and scientists embarking on the structural elucidation of drug metabolites.

References

A Comparative Purity Analysis of 4-Hydroxy Nebivolol Hydrochloride Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of a reference standard is paramount to ensuring the accuracy and reliability of analytical data. This guide provides a comparative assessment of commercially available 4-Hydroxy nebivolol hydrochloride reference standards, summarizing their reported purity and detailing the analytical methodologies for their evaluation.

4-Hydroxy nebivolol is the primary active metabolite of nebivolol, a beta-blocker used to treat hypertension. Accurate quantification of this metabolite is crucial in pharmacokinetic and drug metabolism studies. This guide aims to assist researchers in selecting a suitable this compound reference standard by providing a comparative overview of purity specifications from various suppliers.

Comparative Purity Data

The following table summarizes the purity of this compound reference standards as reported by various suppliers. It is important to note that the analytical method used for purity determination can influence the reported value.

SupplierStated PurityAnalytical Method
Cayman Chemical99.4%HPLC[1]
CookeChem≥98%Not Specified
GlpBio>98.00%Not Specified[2]
Santa Cruz Biotechnology95%TLC[3]
SriramchemHigh-PurityBatch-Specific CoA Available
US Biological> 95%Not Specified[4]

Experimental Protocols for Purity Assessment

The purity of this compound reference standards is typically determined using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS). These methods allow for the separation and quantification of the main compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purity assessment of pharmaceutical reference standards. A typical HPLC method for the analysis of nebivolol and its related compounds, which can be adapted for 4-Hydroxy nebivolol, is as follows:

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector measures the absorbance of the eluting components, and the peak area is used to quantify the purity.

Typical HPLC Parameters for Nebivolol and its Impurities:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer pH 4.5) and an organic solvent (e.g., acetonitrile)[7]

  • Elution: Isocratic or gradient elution[7]

  • Flow Rate: 1.0 mL/min[5]

  • Detection: UV detector at a specific wavelength (e.g., 222 nm or 265 nm)[5][7]

  • Column Temperature: 35 °C[7]

Example HPLC Protocol (Isocratic):

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and water (80:20 v/v). Adjust the pH to 7.2 with glacial acetic acid and triethylamine.[5]

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers higher resolution and sensitivity compared to traditional HPLC, making it a powerful tool for identifying and quantifying trace impurities.

Principle: UPLC utilizes smaller particle size columns to achieve faster and more efficient separations. The eluent from the UPLC is introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing structural information and highly sensitive detection. This technique is particularly useful for characterizing unknown impurities.[3]

Typical UPLC-MS Parameters for Nebivolol Metabolites:

  • Column: A sub-2 µm particle size column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile)

  • Flow Rate: 0.3 mL/min

  • Detection: Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight)

Example UPLC-MS Protocol (Gradient):

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile).

  • Standard and Sample Preparation: Dissolve the reference standard and sample in a suitable solvent mixture.

  • Chromatographic Analysis: Inject the solutions into the UPLC-MS system and run a gradient elution to separate the components.

  • Mass Spectrometric Detection: Acquire mass spectra in a suitable mode (e.g., full scan or selected ion monitoring) to identify and quantify the main component and any impurities. The 4-hydroxy metabolite would be expected to have a parent ion with an increased mass corresponding to the addition of an oxygen atom (m/z 422) compared to nebivolol (m/z 406).[3]

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the general workflows for purity assessment using HPLC and UPLC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard Dissolution Dissolution in Mobile Phase Standard->Dissolution Sample Test Sample Sample->Dissolution Injection Injection Dissolution->Injection Column C18 Column Injection->Column Separation Isocratic/Gradient Elution Column->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: General workflow for HPLC-based purity assessment.

UPLCMS_Workflow cluster_prep Sample Preparation cluster_uplcms UPLC-MS Analysis cluster_data Data Analysis Standard Reference Standard Dissolution Dissolution in Solvent Standard->Dissolution Sample Test Sample Sample->Dissolution Injection Injection Dissolution->Injection UPLC_Column Sub-2µm Column Injection->UPLC_Column Gradient_Elution Gradient Elution UPLC_Column->Gradient_Elution MS_Detection Mass Spectrometer Gradient_Elution->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Mass_Spectra Mass Spectra Analysis MS_Detection->Mass_Spectra Quantification Quantification TIC->Quantification Mass_Spectra->Quantification

Caption: General workflow for UPLC-MS-based purity assessment.

Conclusion

The selection of a this compound reference standard should be based on a careful evaluation of the supplier's reported purity and the analytical method used for its determination. For applications requiring the highest level of accuracy, a reference standard with a high purity value determined by a high-resolution technique like HPLC or UPLC-MS is recommended. Researchers should always request a Certificate of Analysis from the supplier to obtain detailed information on the specific batch's purity and the analytical methods employed. This guide provides a starting point for comparing available reference standards and understanding the methodologies involved in their quality assessment.

References

Lack of Public Data on Cross-Laboratory Validation of 4-Hydroxy Nebivolol Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available data on the cross-laboratory validation of bioanalytical methods specifically for 4-Hydroxy nebivolol, a primary metabolite of the beta-blocker nebivolol, yielded no specific studies. The scientific literature readily provides information on the validation of bioanalytical methods for the parent drug, nebivolol, within single laboratories. However, data from collaborative, inter-laboratory studies to establish the reproducibility of methods for its 4-hydroxy metabolite are not publicly accessible.

This guide, therefore, presents a representative comparison based on established bioanalytical methods for nebivolol, which serve as a close proxy for its hydroxylated metabolites. The principles and experimental protocols outlined are directly applicable to the validation of a bioanalytical method for 4-Hydroxy nebivolol.

Comparison of Bioanalytical Method Performance for Nebivolol

The following table summarizes typical performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of nebivolol in human plasma, based on data reported in single-laboratory validation studies.[1][2][3][4] These parameters are critical for ensuring the reliability, accuracy, and precision of the method. A cross-laboratory validation would aim to demonstrate that similar performance can be achieved by different laboratories.

Performance ParameterLaboratory A (Representative Data)Laboratory B (Representative Data)Acceptance Criteria (Typical)
Lower Limit of Quantification (LLOQ) 10 pg/mL[4]20 pg/mL[2]Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤20%
Linearity (r²) > 0.99 (10-4000 pg/mL)[4]> 0.99 (20-6000 pg/mL)[2]r² ≥ 0.99
Intra-day Precision (%RSD) 0.7% - 8.2%[4]≤ 15%[2]≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) Not specified≤ 15%[2]≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15%Within ±15%[2]Within ±15% (± 20% at LLOQ)
Mean Recovery 87.71%[4]Not specifiedConsistent, precise, and reproducible
Matrix Effect No significant ion suppression or enhancement[1]Assessed and within acceptable limits[2]Internal standard normalized matrix factor within acceptable range (e.g., 0.8-1.2)
Stability (Freeze-Thaw, Bench-Top) Stable[4]Stable[2]% Change within ±15%

Experimental Protocols

A typical bioanalytical method for 4-Hydroxy nebivolol would involve sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample, add an internal standard (e.g., deuterated nebivolol or a structural analog).[1]

  • Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex for 30 seconds.

  • Add 3 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).

  • Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[1]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[1][4]

  • Flow Rate: Typically in the range of 0.8-1.0 mL/min.[1][4]

  • Ionization: Electrospray ionization (ESI) in positive mode is generally employed.[3]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (Q1) of 4-Hydroxy nebivolol would be selected, and a specific product ion (Q3) would be monitored. For nebivolol, the transition m/z 406.2 → 151.1 is often used.[3][4]

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the key processes in the bioanalytical method validation and sample analysis workflow.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC Chromatographic Separation (C18) Inject->LC MS Mass Spectrometric Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Concentration vs. Response) Integration->Calibration Quant Quantification Calibration->Quant

Caption: Experimental workflow for the bioanalytical quantification of 4-Hydroxy nebivolol.

Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Stability Stability Validation->Stability LLOQ LLOQ Validation->LLOQ

Caption: Key parameters for bioanalytical method validation.

References

Unveiling the Potency of 4-Hydroxy Nebivolol: An In Vitro to In Vivo Correlation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a drug, including its active metabolites, is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo activity of 4-hydroxy nebivolol, the primary active metabolite of the third-generation beta-blocker, nebivolol. We delve into its beta-1 adrenergic receptor blockade, compare it with its parent drug and other beta-blockers, and provide detailed experimental protocols and signaling pathway diagrams to support further research and development.

Nebivolol, a highly selective beta-1 adrenergic receptor antagonist, is distinguished by its dual mechanism of action: direct beta-1 blockade and nitric oxide (NO)-mediated vasodilation.[1][2] The beta-blocking activity is primarily attributed to the d-enantiomer of nebivolol.[3][4] Upon administration, nebivolol is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to form several metabolites, with 4-hydroxy nebivolol being the most significant pharmacologically active metabolite.[1] This hydroxylated metabolite contributes substantially to the overall beta-blocking effect of nebivolol.

In Vitro Activity: Receptor Binding Affinity

The cornerstone of a beta-blocker's activity is its affinity for the beta-adrenergic receptors. While direct, quantitative in vitro binding data for isolated 4-hydroxy nebivolol is limited in publicly available literature, studies on serum from individuals who have taken nebivolol provide strong evidence of its activity. This serum, rich in nebivolol and its metabolites, including 4-hydroxy nebivolol, has been shown to inhibit radioligand binding to beta-1 adrenoceptors more potently than to beta-2 adrenoceptors, suggesting that 4-hydroxy nebivolol retains the beta-1 selectivity of the parent compound.

For the parent compound, d-nebivolol, in vitro studies have demonstrated a high affinity for the beta-1 adrenergic receptor, with a reported Ki value of 0.9 nM.[5]

Table 1: In Vitro Beta-1 Adrenergic Receptor Binding Affinity

CompoundReceptorParameterValue
d-NebivololBeta-1Ki0.9 nM[5]
4-Hydroxy NebivololBeta-1-Data not directly available

In Vivo Activity: Hemodynamic Effects

In vivo studies in animal models, such as spontaneously hypertensive rats (SHR), have demonstrated the blood pressure and heart rate-lowering effects of nebivolol.[6][7] While these studies confirm the overall efficacy of the drug, they do not typically differentiate the specific contribution of 4-hydroxy nebivolol from the parent compound to the observed hemodynamic changes. Establishing a direct correlation between the plasma concentration of 4-hydroxy nebivolol and a specific pharmacodynamic response, such as a reduction in heart rate, remains an area for further investigation.

Comparison with Alternatives

A comprehensive understanding of 4-hydroxy nebivolol's activity is enhanced by comparing it with the parent drug and other commonly used beta-blockers.

Table 2: Comparison of Nebivolol, 4-Hydroxy Nebivolol, and Other Beta-Blockers

FeatureNebivolol4-Hydroxy NebivololBisoprololCarvedilol
Primary Active Moiety d-NebivololYesParent DrugParent Drug & Active Metabolites
Active Metabolites Yes (4-hydroxy nebivolol)-NoYes (e.g., 4'-hydroxyphenyl-carvedilol)
Beta-1 Selectivity HighHigh (inferred)HighNon-selective (also blocks alpha-1)
Vasodilatory Effect Yes (NO-mediated)Likely contributes to beta-blockadeNoYes (alpha-1 blockade)

Bisoprolol is a beta-1 selective blocker that does not have active metabolites, simplifying its pharmacokinetic and pharmacodynamic profile.[8] Carvedilol is a non-selective beta-blocker with additional alpha-1 blocking properties, and it also has active metabolites with varying pharmacological activities.[8]

Experimental Protocols

To facilitate further research into the in vitro to in vivo correlation of 4-hydroxy nebivolol, detailed methodologies for key experiments are provided below.

In Vitro Beta-1 Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 4-hydroxy nebivolol for the beta-1 adrenergic receptor.

Methodology: Radioligand competition binding assay.

  • Membrane Preparation: Prepare cell membranes from a source rich in beta-1 adrenergic receptors, such as transfected cell lines (e.g., CHO cells expressing the human beta-1 receptor) or from cardiac tissue.

  • Radioligand: Use a radiolabeled antagonist with high affinity for the beta-1 receptor, such as [³H]-CGP 12177.

  • Competition Assay: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled 4-hydroxy nebivolol.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of 4-hydroxy nebivolol that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Assessment of Beta-Blockade in an Animal Model

Objective: To evaluate the in vivo beta-1 blocking activity of 4-hydroxy nebivolol.

Methodology: Assessment of heart rate response to a beta-agonist in anesthetized rats.

  • Animal Model: Use male Wistar or spontaneously hypertensive rats.

  • Anesthesia and Instrumentation: Anesthetize the animals and cannulate the trachea, carotid artery (for blood pressure measurement), and jugular vein (for drug administration).

  • Drug Administration: Administer a range of doses of 4-hydroxy nebivolol intravenously.

  • Beta-Agonist Challenge: After a stabilization period, administer a bolus dose of a beta-agonist, such as isoproterenol, to induce tachycardia.

  • Measurement: Record the heart rate and blood pressure responses before and after the isoproterenol challenge.

  • Data Analysis: Determine the dose of 4-hydroxy nebivolol required to cause a 50% reduction in the tachycardic response to isoproterenol (ED50).

Isolated Langendorff Heart Preparation

Objective: To assess the direct cardiac effects of 4-hydroxy nebivolol in an ex vivo model.

Methodology: Retrograde perfusion of an isolated mammalian heart.

  • Heart Isolation: Excise the heart from a suitable animal model (e.g., rat, rabbit) and mount it on a Langendorff apparatus.

  • Perfusion: Perfuse the heart retrogradely via the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[9]

  • Drug Administration: Introduce 4-hydroxy nebivolol into the perfusate at various concentrations.

  • Measurement: Monitor key cardiac parameters such as heart rate, left ventricular developed pressure (LVDP), and the maximum rate of pressure development (+dP/dtmax).

  • Data Analysis: Construct concentration-response curves to determine the potency (EC50) of 4-hydroxy nebivolol in modulating cardiac function.

Signaling Pathways

Understanding the molecular signaling pathways is crucial for elucidating the mechanism of action.

Beta1_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist Beta1_AR Beta-1 Adrenergic Receptor Agonist->Beta1_AR Binds to G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates targets leading to 4_Hydroxy_Nebivolol 4_Hydroxy_Nebivolol 4_Hydroxy_Nebivolol->Beta1_AR Blocks

Beta-1 Adrenergic Receptor Signaling Pathway

The beta-1 adrenergic receptor, a G-protein coupled receptor, is activated by catecholamines, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[10][11] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in increased heart rate and contractility.[10][11] 4-Hydroxy nebivolol, like its parent compound, acts as an antagonist at this receptor, blocking the signaling cascade.

Nitric_Oxide_Signaling cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell l_arginine l_arginine eNOS eNOS l_arginine->eNOS Substrate for NO NO eNOS->NO Produces sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to Nebivolol Nebivolol Nebivolol->eNOS Stimulates

Nitric Oxide Signaling Pathway in Vasodilation

Nebivolol's vasodilatory effect is mediated through the stimulation of endothelial nitric oxide synthase (eNOS), which converts L-arginine to nitric oxide (NO).[12] NO then diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.[13][14][15]

Conclusion

4-Hydroxy nebivolol is a significant contributor to the beta-1 adrenergic receptor blocking activity of nebivolol. While direct quantitative in vitro binding data for the isolated metabolite is an area ripe for further investigation, existing evidence strongly supports its beta-1 selective antagonist properties. A clear in vitro to in vivo correlation would be invaluable for refining our understanding of nebivolol's complex pharmacology and could inform the development of future cardiovascular therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the intricate activities of this important metabolite.

References

Assessing the Contribution of 4-Hydroxy Nebivolol to the Overall Clinical Effect of Nebivolol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nebivolol, a third-generation beta-blocker, is distinguished by its high selectivity for β1-adrenergic receptors and its unique vasodilatory properties mediated by nitric oxide (NO).[1][2] Following administration, nebivolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, leading to the formation of several metabolites.[3][4] Among these, 4-hydroxy nebivolol is a major active metabolite, particularly in individuals who are extensive metabolizers (EMs) of CYP2D6.[5] This guide provides a comprehensive comparison of 4-hydroxy nebivolol and its parent drug, nebivolol, to assess the metabolite's contribution to the overall clinical effect.

The clinical efficacy and safety profiles of nebivolol are similar in both rapid and slow metabolizers, despite significant differences in the plasma concentrations of the parent drug.[3][6] This suggests a substantial contribution of its active metabolites, including 4-hydroxy nebivolol, to the therapeutic effects observed in extensive metabolizers.[6]

Comparative Data

The following tables summarize the available quantitative data for nebivolol and its hydroxylated metabolites.

Table 1: Pharmacokinetic Parameters of Nebivolol and its Hydroxylated Metabolite in Extensive (EM) vs. Poor (PM) CYP2D6 Metabolizers [5]

ParameterNebivolol (EMs)Nebivolol (PMs)4-OH-Nebivolol (EMs)4-OH-Nebivolol (PMs)
Oral Bioavailability 12%96%--
Half-life (t½) ~10 hours30-50 hours--
Exposure (AUC) Lower~15-fold higher than EMsHigher than parent drugLower than parent drug

Note: Data for 4-OH-Nebivolol pharmacokinetics are less detailed in the literature.

Table 2: Adrenergic Receptor Binding Affinity of Nebivolol [1][7][8]

Compoundβ1-Adrenergic Receptor (Ki, nM)β2-Adrenergic Receptor (Ki, nM)Selectivity (β2/β1 Ratio)
Nebivolol (racemate) 0.42 - 0.921.1 - 125~23 - 46
d-Nebivolol 0.41600~1460
l-Nebivolol 600>1000-
In vivo metabolized Nebivolol *Inhibition of [¹²⁵I]iodocyanopindolol binding: 46.4%Inhibition of [¹²⁵I]iodocyanopindolol binding: 20.5%Retains β1-selectivity

Table 3: Contribution to Nitric Oxide (NO) Production [9][10]

CompoundEffect on Endothelial NO Production
Nebivolol (racemate) Induces a dose-dependent increase in NO levels.
d-Nebivolol Primarily responsible for the NO-releasing effect of the racemic mixture.
l-Nebivolol Contributes to NO-mediated vasodilation.[11]
4-Hydroxy Nebivolol (and other main metabolites) Induce a significant increase in endothelial NO release, though to a lesser extent than the parent drug.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to assessing the activity of nebivolol and its metabolites.

cluster_0 Beta-Adrenergic Receptor Signaling Nebivolol_d d-Nebivolol Beta1_Receptor β1-Adrenergic Receptor Nebivolol_d->Beta1_Receptor Antagonizes 4OH_Nebivolol 4-Hydroxy Nebivolol 4OH_Nebivolol->Beta1_Receptor Antagonizes G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Heart Rate & Contractility PKA->Cellular_Response Leads to

Caption: Beta-Adrenergic Receptor Antagonism by Nebivolol and 4-Hydroxy Nebivolol.

cluster_1 Nitric Oxide Signaling Pathway Nebivolol_l l-Nebivolol & Metabolites Beta3_Receptor β3-Adrenergic Receptor Nebivolol_l->Beta3_Receptor Agonist eNOS eNOS Beta3_Receptor->eNOS Activates NO Nitric Oxide eNOS->NO Produces from L-Arginine L_Arginine L-Arginine sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Leads to

Caption: Nitric Oxide-Mediated Vasodilation Pathway Activated by Nebivolol.

cluster_2 Experimental Workflow: Radioligand Binding Assay Membrane_Prep Membrane Preparation (from cells or tissue expressing β-adrenergic receptors) Incubation Incubation with Radioligand (e.g., [³H]CGP-12177 or [¹²⁵I]iodocyanopindolol) +/- Unlabeled Competitor (Nebivolol or 4-OH-Nebivolol) Membrane_Prep->Incubation Separation Separation of Bound and Free Radioligand (Filtration) Incubation->Separation Quantification Quantification of Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (Calculation of Ki values) Quantification->Data_Analysis

Caption: Workflow for Beta-Adrenergic Receptor Binding Affinity Determination.

cluster_3 Experimental Workflow: Nitric Oxide Production Assay Cell_Culture Culture of Endothelial Cells Treatment Treatment with Nebivolol or 4-OH-Nebivolol Cell_Culture->Treatment Probe_Loading Loading with NO-sensitive Fluorescent Probe (e.g., DAF-FM diacetate) Treatment->Probe_Loading Fluorescence_Measurement Measurement of Fluorescence (Fluorometric Plate Reader or Microscopy) Probe_Loading->Fluorescence_Measurement Data_Analysis Data Analysis (Quantification of NO production) Fluorescence_Measurement->Data_Analysis

Caption: Workflow for Measuring Nitric Oxide Production in Endothelial Cells.

Experimental Protocols

This protocol is a generalized procedure for determining the binding affinity of compounds to beta-adrenergic receptors expressed in cell membranes.[12][13][14][15][16]

  • Materials:

    • Cell membranes expressing human β1- and β2-adrenergic receptors.

    • Radioligand (e.g., [³H]CGP-12177 or [¹²⁵I]iodocyanopindolol).

    • Unlabeled competitor compounds (Nebivolol, 4-Hydroxy nebivolol).

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

    • Wash buffer (ice-cold).

    • Glass fiber filters.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize cells or tissues in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the binding buffer.

    • Assay Setup: In a 96-well plate, add a fixed amount of membrane protein to each well.

    • Competition Binding: Add increasing concentrations of the unlabeled competitor (nebivolol or 4-hydroxy nebivolol) to the wells. Add a fixed concentration of the radioligand to all wells. For determining non-specific binding, add a high concentration of a non-selective antagonist (e.g., propranolol).

    • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol describes a common method for measuring NO production in cultured endothelial cells using a fluorescent probe.[17][18][19][20]

  • Materials:

    • Cultured endothelial cells (e.g., HUVECs).

    • NO-sensitive fluorescent probe (e.g., 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate - DAF-FM diacetate).

    • Test compounds (Nebivolol, 4-Hydroxy nebivolol).

    • Phosphate-buffered saline (PBS) or other suitable buffer.

    • Fluorometric plate reader or fluorescence microscope.

  • Procedure:

    • Cell Culture: Seed endothelial cells in a 96-well plate and grow to confluence.

    • Treatment: Replace the culture medium with a buffer containing the test compound (nebivolol or 4-hydroxy nebivolol) at various concentrations. Incubate for a specified time.

    • Probe Loading: Remove the treatment solution and add a solution containing the DAF-FM diacetate probe (e.g., 5 µM). Incubate for a period (e.g., 30-60 minutes) to allow for cellular uptake and de-esterification of the probe.

    • Wash: Gently wash the cells with buffer to remove excess probe.

    • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader (excitation ~495 nm, emission ~515 nm) or visualize and quantify using a fluorescence microscope.

    • Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated control cells to determine the relative increase in NO production.

Conclusion

The available evidence strongly indicates that 4-hydroxy nebivolol is a pharmacologically active metabolite that significantly contributes to the overall clinical effect of nebivolol. Its contribution is particularly important in CYP2D6 extensive metabolizers, where it helps to maintain a consistent antihypertensive effect despite lower concentrations of the parent drug. Both nebivolol and its hydroxylated metabolites contribute to the beta-blocking activity. Furthermore, this guide highlights that 4-hydroxy nebivolol, along with other metabolites, also contributes to the unique vasodilatory properties of nebivolol through the induction of nitric oxide production. Future research should focus on determining the specific beta-adrenergic receptor binding affinities of isolated 4-hydroxy nebivolol to provide a more precise quantitative comparison with the parent drug.

References

A Head-to-Head Comparison of 4-Hydroxy Nebivolol and Other Beta-Blocker Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the pharmacological properties of 4-Hydroxy nebivolol, the primary active metabolite of the third-generation beta-blocker nebivolol, with the active metabolites of other commonly prescribed beta-blockers, including propranolol, metoprolol, and carvedilol. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction to Beta-Blocker Metabolism and Metabolite Activity

Beta-blockers are a cornerstone in the management of cardiovascular diseases, primarily through their antagonism of beta-adrenergic receptors. While the parent drug is the primary therapeutic agent, the pharmacological activity of its metabolites can significantly contribute to the overall clinical effect and side-effect profile. Nebivolol is metabolized in the liver, mainly via glucuronidation and CYP2D6-mediated hydroxylation, to form several metabolites, with 4-Hydroxy nebivolol being a major and pharmacologically active metabolite. This metabolite is known to contribute to the beta-blocking effects of nebivolol.

Similarly, other beta-blockers such as propranolol, metoprolol, and carvedilol are extensively metabolized, yielding metabolites that may possess residual or significant pharmacological activity. Understanding the comparative pharmacology of these metabolites is crucial for a complete understanding of the therapeutic profile of these widely used drugs.

Comparative Pharmacological Data

This section presents available quantitative data on the beta-adrenergic receptor binding affinity of 4-Hydroxy nebivolol and active metabolites of other beta-blockers. The data is summarized for easy comparison. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is compiled from various sources.

MetaboliteParent DrugReceptor SubtypeBinding Affinity (Ki) [nM]Selectivity (β1 vs β2)Notes
4-Hydroxy nebivolol Nebivololβ1Data Not AvailableRetains β1-selectivityContributes to the overall β-blocking effect of nebivolol. In vivo studies show metabolized nebivolol retains high β1-selectivity.
β2Data Not Available
4-Hydroxypropranolol Propranololβ1~Equipotent to propranololNon-selectivePossesses intrinsic sympathomimetic activity and membrane-stabilizing activity.
β2~Equipotent to propranolol
α-Hydroxymetoprolol Metoprololβ1~10x lower than metoprololData Not AvailableExhibits about 10% of the β1-blocking activity of the parent drug.
β2Data Not Available
4'-Hydroxyphenyl carvedilol Carvedilolβ1Data Not AvailableData Not AvailableOne of three active metabolites with weaker vasodilating activity than carvedilol. Contributes to the antioxidant effects.
β2Data Not Available
5'-Hydroxyphenyl carvedilol Carvedilolβ1Data Not AvailableData Not AvailableOne of three active metabolites with weaker vasodilating activity than carvedilol. Contributes to the antioxidant effects.
β2Data Not Available
Desmethylcarvedilol Carvedilolβ1Data Not AvailableData Not AvailableOne of three active metabolites with weaker vasodilating activity than carvedilol. Contributes to the antioxidant effects.
β2Data Not Available

Note: The table highlights the current gaps in publicly available, direct comparative data for the binding affinities of these metabolites. The qualitative and semi-quantitative information presented is based on the available literature.

Vasodilatory Effects

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of beta-blocker metabolites.

Radioligand Binding Assay for Beta-Adrenergic Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., a beta-blocker metabolite) for β1 and β2 adrenergic receptors.

Objective: To quantify the affinity of a compound for β1 and β2 adrenergic receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing human β1 or β2 adrenergic receptors.

  • Radioligand (e.g., [3H]-CGP 12177 or [125I]-Iodocyanopindolol).

  • Non-labeled competitor (the test metabolite).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter or gamma counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells overexpressing the receptor of interest.

  • Assay Setup: In a 96-well plate, add a fixed amount of cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test metabolite.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter or a gamma counter for 125I.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Vasodilation Assay using Isolated Aortic Rings

This protocol is used to assess the vasodilatory effect of a test compound on isolated blood vessels.

Objective: To measure the concentration-dependent relaxation of pre-constricted aortic rings induced by a test compound.

Materials:

  • Aorta from a suitable animal model (e.g., rat or rabbit).

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

  • Vasoconstrictor agent (e.g., Phenylephrine or KCl).

  • Test compound (beta-blocker metabolite).

  • Organ bath system with force transducers.

  • Data acquisition system.

Procedure:

  • Aortic Ring Preparation: Euthanize the animal and carefully excise the thoracic aorta. Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g. Check the viability of the rings by inducing contraction with a high concentration of KCl (e.g., 60 mM).

  • Pre-constriction: After a washout period, pre-constrict the aortic rings to about 80% of their maximum response with a vasoconstrictor like phenylephrine.

  • Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, add the test metabolite in a cumulative manner to the organ bath, increasing the concentration stepwise.

  • Data Recording: Record the changes in isometric tension using a force transducer and a data acquisition system.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the metabolite concentration to obtain a concentration-response curve. The EC50 (the concentration of the metabolite that produces 50% of the maximal relaxation) can be determined from this curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway of beta-blockers and a typical experimental workflow for evaluating their metabolites.

Beta_Blocker_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Beta-Blocker Beta-Blocker Beta_Adrenergic_Receptor β-Adrenergic Receptor Beta-Blocker->Beta_Adrenergic_Receptor Blocks Metabolite Metabolite Metabolite->Beta_Adrenergic_Receptor Blocks Norepinephrine Norepinephrine Norepinephrine->Beta_Adrenergic_Receptor Activates G_Protein G-Protein (Gs) Beta_Adrenergic_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Stimulates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Heart Rate & Contractility PKA->Cellular_Response Leads to

Beta-Blocker Signaling Pathway

Experimental_Workflow cluster_synthesis Metabolite Preparation cluster_assays Pharmacological Evaluation cluster_analysis Data Analysis and Comparison Synthesis Chemical Synthesis or Isolation of Metabolite Binding_Assay Radioligand Binding Assay (β1 and β2 affinity - Ki) Synthesis->Binding_Assay Functional_Assay In Vitro Vasodilation Assay (Aortic Rings - EC50) Synthesis->Functional_Assay Data_Analysis Determine Ki and EC50 values Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Head-to-Head Comparison with other metabolites Data_Analysis->Comparison

Metabolite Evaluation Workflow

Conclusion

4-Hydroxy nebivolol is a significant active metabolite that contributes to the beta-blocking effects of nebivolol and appears to retain the β1-selectivity of the parent compound. The active metabolites of other beta-blockers, such as propranolol, metoprolol, and carvedilol, also exhibit pharmacological activity, although often with reduced potency compared to their parent drugs. A significant gap exists in the literature regarding direct, quantitative comparisons of the receptor binding affinities and functional activities of these metabolites. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the comparative pharmacology of beta-blocker metabolites and their contribution to the overall therapeutic and adverse effect profiles of these important cardiovascular drugs. This knowledge will be invaluable for the rational design and development of future generations of beta-blockers with improved efficacy and safety profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.